molecular formula C15H22O4 B3191452 2-(2-Butoxyethoxy)ethyl benzoate CAS No. 5451-84-3

2-(2-Butoxyethoxy)ethyl benzoate

Cat. No.: B3191452
CAS No.: 5451-84-3
M. Wt: 266.33 g/mol
InChI Key: VZEMMDRNJASTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Butoxyethoxy)ethyl benzoate (CAS 5451-84-3) is a chemical compound of significant interest in industrial and materials research, primarily functioning as a high-performance plasticizer and an effective solvent . With a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol, its physical properties, including a density of 1.041 g/cm³ and a flash point of 142.8°C, make it a stable and relatively safe compound for various laboratory applications . A key area of research for this compound is its role as a non-phthalate plasticizer in polymer science, where it is studied for its ability to improve the flexibility and durability of polymers like polyvinyl chloride (PVC) . Its efficacy in this role has positioned it as a potential alternative to traditional phthalate-based plasticizers amid growing regulatory and environmental concerns . Furthermore, its utility as a solvent is explored in the formulation of coatings, adhesives, and resins, leveraging its ability to dissolve a wide range of substances . Industrial synthesis of this benzoate ester is the subject of continued process optimization, as detailed in patent literature, which describes efficient production methods involving esterification and distillation to achieve high-purity grades suitable for specialized research . Researchers are also investigating its potential in emerging fields, such as materials science for liquid crystalline compounds and advanced drug delivery systems, where its solubility characteristics can be advantageous . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

5451-84-3

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl benzoate

InChI

InChI=1S/C15H22O4/c1-2-3-9-17-10-11-18-12-13-19-15(16)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3

InChI Key

VZEMMDRNJASTTN-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCOCCOCCOC(=O)C1=CC=CC=C1

Other CAS No.

5451-84-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a chemical compound utilized in various industrial applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide details the primary synthesis pathway, presents quantitative data from an industrial-scale process, and outlines a representative laboratory-scale experimental protocol.

Core Synthesis Pathway

The synthesis of this compound is achieved through a Fischer-Speier esterification reaction. This process involves the reaction of benzoic acid with 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or Butyl CELLOSOLVE™) in the presence of an acid catalyst.[1][2] The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is typically removed as it is formed, often through azeotropic distillation.[1][2]

Quantitative Data from Industrial Scale Synthesis

The following table summarizes the quantitative data for a batch process as described in a patented industrial-scale synthesis of crude this compound.[1][2]

Reactant/Catalyst/SolventMass (kg)Moles (mol)Role
Benzoic Acid8.267Reactant
2-(2-Butoxyethoxy)ethanol8.572Reactant
Sulfuric Acid0.070.72Catalyst
Heptane1.7-Entraining Agent

Reaction Conditions:

  • Temperature: 125 to 150 °C[1][2]

  • Reaction Time: 13 to 15 hours[1][2]

Experimental Protocols

1. Industrial Scale Synthesis Protocol

This protocol is adapted from a patented process for the production of crude this compound.[1][2]

a. Reaction Setup: A suitable reactor is charged with 8.2 kg (67 mol) of benzoic acid, 8.5 kg (72 mol) of 2-(2-butoxyethoxy)ethanol, and 0.07 kg (0.72 mol) of sulfuric acid. To facilitate water removal, 1.7 kg of heptane is added as an entraining agent.

b. Esterification: The reaction mixture is heated to a temperature between 125 and 150 °C. The esterification is carried out for 13 to 15 hours, during which water is continuously removed by co-distillation with heptane.

c. Neutralization: Following the reaction, the mixture is cooled. The pH of the solution is then adjusted to neutral using a 20% aqueous solution of sodium hydroxide.

d. Purification: The crude product stream, which contains the desired ester, impurities, and any remaining catalyst, is then sent to a distillation column for purification. A dividing wall or pasteurizing section in the distillation column can be used to separate light and heavy impurities, yielding a high-purity this compound stream.[1]

2. Representative Laboratory Scale Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound, based on general esterification principles and the industrial process described.

a. Reaction Setup:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (1.1 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene or heptane).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 eq).

b. Esterification:

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.

  • The reaction can also be monitored by thin-layer chromatography (TLC).

  • Continue refluxing until no more water is collected or TLC indicates the consumption of the limiting reactant.

c. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain the final, high-purity this compound.

Visualizations

Synthesis_Pathway benzoic_acid Benzoic Acid reaction benzoic_acid->reaction butoxyethanol 2-(2-Butoxyethoxy)ethanol butoxyethanol->reaction product This compound reaction->product water Water reaction->water catalyst H₂SO₄ (catalyst) catalyst->reaction

Caption: Fischer-Speier esterification of benzoic acid and 2-(2-butoxyethoxy)ethanol.

Experimental_Workflow start Start: Combine Reactants (Benzoic Acid, 2-(2-Butoxyethoxy)ethanol, Catalyst, Solvent) esterification Esterification (Reflux with Dean-Stark Trap) start->esterification workup Aqueous Workup (Neutralization, Washing) esterification->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification end_product Final Product: This compound purification->end_product

Caption: Laboratory-scale experimental workflow for the synthesis and purification.

References

Solubility Profile of 2-(2-Butoxyethoxy)ethyl Benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Butoxyethoxy)ethyl benzoate, a high-boiling point, colorless to pale yellow liquid with applications as a plasticizer and solvent. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the physicochemical properties of its parent compounds and structurally similar molecules. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate specific data for their applications.

Introduction

This compound, also known as diethylene glycol monobutyl ether benzoate, is an organic ester that finds utility in various industrial formulations. Its molecular structure, featuring both polar (ester and ether linkages) and non-polar (butyl and benzene rings) moieties, suggests a broad range of solubility in organic solvents. Understanding its solubility is critical for its effective use in drug development, polymer science, and as a solvent in chemical reactions. This guide aims to provide a foundational understanding of its solubility profile and a practical framework for its experimental determination.

Predicted Solubility Profile

Qualitative Assessment:

  • Diethylene Glycol Monobutyl Ether: The parent alcohol is known to be miscible with a wide array of organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons.[1][2][3] This suggests that the butoxyethoxyethyl portion of the target molecule will contribute favorably to its solubility in these solvent classes.

  • Benzoate Esters: Benzoate esters are generally soluble in common organic solvents.[4][5] The presence of the benzoate group is not expected to significantly hinder its miscibility with organic liquids.

  • Diethylene Glycol Dibenzoate: This structurally similar diester is described as being soluble in general organic solvents.[4][5] It is also noted to be slightly soluble in water and very soluble in polymers.[6]

Based on this information, this compound is predicted to be readily soluble in a range of common organic solvents.

Illustrative Quantitative Solubility Data

To provide a practical reference, the following table presents illustrative solubility data for the related compound, Diethylene Glycol Dibenzoate , in various organic solvents. It is important to note that these values are for a similar, but not identical, compound and should be used as a general guide. The actual solubility of this compound should be determined experimentally.

Organic SolventChemical ClassIllustrative Solubility of Diethylene Glycol Dibenzoate ( g/100 mL at 25°C)
MethanolAlcoholSoluble[6]
EthanolAlcoholSoluble[4]
AcetoneKetoneSoluble[4]
ChloroformHalogenated HydrocarbonSparingly Soluble[6]
General Organic Solvents-Soluble[5]

Note: The term "Soluble" indicates high miscibility, though specific quantitative values were not found in the search results.

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This method is suitable for high-boiling point, non-volatile solutes.[7][8][9]

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible)

  • Evaporating dishes (pre-weighed)

  • Drying oven

  • Vortex mixer

  • Magnetic stirrer and stir bars

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the bottom of the vial indicates that a saturated solution has been formed.[8]

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). The temperature should be well below the boiling point of this compound.

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it on the analytical balance.

    • Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.[10]

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of sample withdrawn (mL) * 100

4.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as they may be flammable and/or toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate in thermostatic bath (e.g., 24-48h) prep2->prep3 samp1 Allow excess solute to settle prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter into pre-weighed evaporating dish samp2->samp3 anal1 Evaporate solvent in drying oven samp3->anal1 anal2 Cool and weigh evaporating dish anal1->anal2 anal3 Repeat until constant weight anal2->anal3 calc1 Calculate solubility (g/100 mL) anal3->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its chemical structure and the properties of related compounds strongly suggest a high degree of solubility in a wide range of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate approach for experimental determination. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding researchers and professionals in the formulation and application of this versatile compound.

References

A Technical Guide to the Spectroscopic Profile of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a detailed overview of the predicted spectroscopic data for 2-(2-Butoxyethoxy)ethyl benzoate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds, primarily ethyl benzoate and related butoxyethoxyethyl derivatives. The methodologies for obtaining such data are also detailed to facilitate experimental validation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05 - 8.02Doublet2HAromatic (ortho-protons to C=O)
7.58 - 7.53Triplet1HAromatic (para-proton to C=O)
7.47 - 7.42Triplet2HAromatic (meta-protons to C=O)
4.50 - 4.47Triplet2H-COO-CH₂ -CH₂-O-
3.82 - 3.79Triplet2H-COO-CH₂-CH₂ -O-
3.68 - 3.65Triplet2H-O-CH₂ -CH₂-O-
3.55 - 3.52Triplet2H-O-CH₂-CH₂ -O-
3.48 - 3.44Triplet2H-O-CH₂ -CH₂-CH₂-CH₃
1.60 - 1.52Sextet2H-O-CH₂-CH₂ -CH₂-CH₃
1.42 - 1.33Sextet2H-O-CH₂-CH₂-CH₂ -CH₃
0.95 - 0.90Triplet3H-O-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
166.5C =O (Ester)
133.0Aromatic (para-carbon)
130.5Aromatic (ipso-carbon)
129.5Aromatic (ortho-carbons)
128.4Aromatic (meta-carbons)
71.0-O-CH₂ -CH₂-O- (butoxy side)
70.8-O-CH₂ -CH₂-O- (ethoxy side)
69.5-COO-CH₂-CH₂ -O-
64.5-COO-CH₂ -CH₂-O-
31.8-O-CH₂-CH₂ -CH₂-CH₃
19.3-O-CH₂-CH₂-CH₂ -CH₃
13.9-O-CH₂-CH₂-CH₂-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3070 - 3030MediumC-H stretch (Aromatic)
2960 - 2850StrongC-H stretch (Aliphatic)
1720 - 1715StrongC=O stretch (Ester)
1600, 1450Medium-WeakC=C stretch (Aromatic ring)
1275 - 1270StrongC-O stretch (Ester, aryl-O)
1120 - 1110StrongC-O stretch (Ether)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
266Moderate[M]⁺ (Molecular Ion)
149High[C₈H₅O₃]⁺ (Phthalic anhydride fragment)
121High[C₆H₅CO₂]⁺ (Benzoyl cation)
105Very High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
57High[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

The following sections detail standard methodologies for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.[1]

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup:

    • The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

    • Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[2]

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[3]

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is a common and simple method for liquid samples.[4]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4]

    • Place a single drop of the neat liquid sample directly onto the crystal.[4][5]

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.[6]

  • Sample Preparation (Transmission - Salt Plates):

    • Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[5]

    • Press the plates together to form a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • The characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • This is a suitable method for volatile and thermally stable compounds.[7]

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[8]

    • Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is separated from the solvent and other impurities before entering the mass spectrometer.[7]

  • Ionization (Electron Ionization - EI):

    • In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes ionization and fragmentation of the molecule.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[10]

  • Detection and Data Processing:

    • A detector records the abundance of each ion.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.[9]

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Organic Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)ethyl benzoate is a high-boiling point solvent and plasticizer belonging to the glycol ether benzoate family. Its chemical structure, characterized by an aromatic benzoate group and a flexible butoxyethoxyethyl chain, suggests a relatively high thermal stability, making it suitable for applications where resistance to degradation at elevated temperatures is required. Understanding the precise thermal decomposition profile is crucial for its safe handling, storage, and application in various industrial and pharmaceutical processes.

This technical guide details the methodologies for evaluating the thermal stability of this compound and presents a hypothetical framework for the interpretation of such data.

Expected Thermal Decomposition Profile

Based on its molecular structure, the thermal decomposition of this compound is anticipated to proceed through the cleavage of its ester and ether linkages. The presence of the butoxyethoxy group may influence the degradation pathway compared to simpler alkyl benzoates. The expected primary decomposition products could include benzoic acid, butoxyethanol, and various volatile organic compounds.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not available, a typical thermal stability analysis would yield the quantitative data presented in Table 1. This data is essential for comparing the thermal performance of different materials and for predicting their behavior under various thermal stresses.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)AtmosphereDescription
Tonset 300 - 350Inert (N2)The temperature at which significant decomposition begins, typically defined as the temperature of 5% mass loss.
Tpeak 350 - 400Inert (N2)The temperature at which the maximum rate of decomposition occurs, corresponding to the peak of the derivative thermogravimetric (DTG) curve.
Tendset 400 - 450Inert (N2)The temperature at which the primary decomposition phase is complete.
Residue at 600°C < 5%Inert (N2)The percentage of non-volatile residue remaining after heating to 600°C.

Experimental Protocols

The following sections describe the standard experimental methodologies for determining the thermal stability of liquid organic compounds like this compound.

4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the decomposition temperatures and quantify the mass loss of this compound upon heating.

  • Instrumentation: A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Methodology:

    • A small sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots the percentage of mass remaining versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss.

4.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Instrumentation: A differential scanning calorimeter with a furnace and high-sensitivity sensors to detect heat flow differences between the sample and a reference.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting DSC thermogram plots heat flow versus temperature, with endothermic and exothermic events appearing as peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation & Reporting Sample 2-(2-Butoxyethoxy)ethyl benzoate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Inert Atmosphere (e.g., N2) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Sealed Pan TG_Curve Mass Loss vs. Temperature TGA->TG_Curve DTG_Curve Rate of Mass Loss vs. Temperature TGA->DTG_Curve DSC_Thermogram Heat Flow vs. Temperature DSC->DSC_Thermogram Report Comprehensive Thermal Stability Report TG_Curve->Report Determine Tonset, Tpeak, Residue DTG_Curve->Report DSC_Thermogram->Report Identify Thermal Events (e.g., Boiling) G cluster_0 Initial Compound cluster_1 Primary Decomposition Products cluster_2 Secondary Decomposition Products Parent This compound Benzoic_Acid Benzoic Acid Parent->Benzoic_Acid Ester Cleavage Glycol_Ether_Fragment Butoxyethoxyethyl radical/ alkene Parent->Glycol_Ether_Fragment Ether/Ester Cleavage Butanol Butanol Glycol_Ether_Fragment->Butanol Ethylene_Oxide Ethylene Oxide Glycol_Ether_Fragment->Ethylene_Oxide Other_VOCs Other Volatile Organic Compounds Glycol_Ether_Fragment->Other_VOCs

Toxicological Profile of 2-(2-Butoxyethoxy)ethyl Benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data is available for 2-(2-Butoxyethoxy)ethyl benzoate. This document primarily summarizes the toxicological profile of the closely related and more extensively studied compound, 2-(2-Butoxyethoxy)ethanol (DGBE), and its acetate. The toxicological properties of this compound are expected to be influenced by its hydrolysis to 2-(2-Butoxyethoxy)ethanol and benzoic acid.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a primary reliance on data from its structural analog, 2-(2-Butoxyethoxy)ethanol (DGBE). The available data indicates that DGBE has low acute toxicity via oral and dermal routes. It is a slight to moderate skin irritant and a moderate to severe eye irritant. Repeated exposure to high doses of DGBE has been associated with effects on the hematopoietic system, liver, and kidneys in animal studies. DGBE is not considered to be genotoxic or carcinogenic. Developmental toxicity has been observed only at high doses that also cause maternal toxicity.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 5451-84-3
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Appearance No data available
Boiling Point 334.9ºC at 760 mmHg[1]
Density 1.041 g/cm³[1]

Toxicokinetics and Metabolism

Limited direct data exists for the toxicokinetics of this compound. However, as an ester, it is anticipated to be hydrolyzed in the body by esterases to 2-(2-butoxyethoxy)ethanol (DGBE) and benzoic acid. The subsequent metabolism of DGBE is the primary determinant of its systemic toxicity.

DGBE is well-absorbed through oral, dermal, and inhalation routes. Following absorption, it is metabolized in the liver. The major metabolic pathway involves the oxidation of the terminal alcohol group to an aldehyde, which is then further oxidized to 2-(2-butoxyethoxy)acetic acid (BEAA), the principal urinary metabolite. A smaller fraction may undergo conjugation with glucuronic acid.

Metabolism cluster_0 Metabolic Pathway of Diethylene Glycol Monoalkyl Ethers This compound This compound 2-(2-Butoxyethoxy)ethanol (DGBE) 2-(2-Butoxyethoxy)ethanol (DGBE) This compound->2-(2-Butoxyethoxy)ethanol (DGBE) Hydrolysis (Esterases) Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis (Esterases) 2-(2-Butoxyethoxy)acetaldehyde 2-(2-Butoxyethoxy)acetaldehyde 2-(2-Butoxyethoxy)ethanol (DGBE)->2-(2-Butoxyethoxy)acetaldehyde Alcohol Dehydrogenase 2-(2-Butoxyethoxy)acetic acid (BEAA) 2-(2-Butoxyethoxy)acetic acid (BEAA) 2-(2-Butoxyethoxy)acetaldehyde->2-(2-Butoxyethoxy)acetic acid (BEAA) Aldehyde Dehydrogenase Excretion (Urine) Excretion (Urine) 2-(2-Butoxyethoxy)acetic acid (BEAA)->Excretion (Urine)

Caption: Metabolic pathway of this compound.

Toxicological Data

The following tables summarize the available quantitative toxicological data for 2-(2-Butoxyethoxy)ethanol (DGBE) and its acetate, which serve as surrogates for this compound.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg bw[2]
LD50RatDermal> 2000 mg/kg bw[2]
LC50RatInhalationNo mortalities at saturated vapor concentration (~18 ppm) for 7 hours[2]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin IrritationRabbitSlight to moderate erythema and edema[2]
Eye IrritationRabbitModerately severe conjunctivitis and mild corneal injury[2]
Repeated Dose Toxicity
Study DurationSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
90-dayRatOral250 mg/kg bw/day1000 mg/kg bw/dayDecreased erythron parameters[2]
13-weekRatDermal2000 mg/kg bw/day-No systemic effects observed[2]
5-weekRatInhalation39 mg/m³> 39 mg/m³Liver hypertrophy at higher doses[2]
90-dayRatInhalation94 mg/m³-No signs of toxicity[2]
Genotoxicity

A battery of in vitro and in vivo studies on DGBE indicates a lack of genotoxic potential.

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith and withoutNegative
Chromosome AberrationMammalian cellsWith and withoutNegative
Gene MutationMammalian cellsWith and withoutNegative
In vivo Chromosome AberrationMammalian bone marrowN/ANegative
Carcinogenicity

There are no carcinogenicity studies available for this compound or DGBE. However, based on the lack of genotoxicity and information on related glycol ethers, a carcinogenic potential is not anticipated.

Reproductive and Developmental Toxicity
Study TypeSpeciesRouteNOAELEffects ObservedReference
One-generationRatOralFertility: 1000 mg/kg bw/day; Offspring: 500 mg/kg bw/dayReduced bodyweight gain in offspring[3]
One-generationRatDermal2000 mg/kg bw/dayNo effects observed[3]
DevelopmentalRat & RabbitOral & Dermal-No specific developmental toxicity[3]

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity (based on OECD TG 401/420/423/425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains).

Procedure:

  • Animals are fasted prior to dosing.

  • The test substance is administered in a single dose by gavage.

  • Several dose groups are used with a control group receiving the vehicle only.

  • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • A necropsy is performed on all animals at the end of the study.

Acute_Oral_Toxicity cluster_data Data Collection Animal Selection & Acclimatization Animal Selection & Acclimatization Fasting Fasting Animal Selection & Acclimatization->Fasting Dosing (Gavage) Dosing (Gavage) Fasting->Dosing (Gavage) Observation Period (14 days) Observation Period (14 days) Dosing (Gavage)->Observation Period (14 days) Data Collection Data Collection Observation Period (14 days)->Data Collection Necropsy Necropsy Data Collection->Necropsy LD50 Calculation LD50 Calculation Necropsy->LD50 Calculation Mortality Mortality Clinical Signs Clinical Signs Body Weight Body Weight Ames_Test Prepare Bacterial Strains Prepare Bacterial Strains Mix with Test Substance Mix with Test Substance Prepare Bacterial Strains->Mix with Test Substance Plate on Minimal Agar Plate on Minimal Agar Mix with Test Substance->Plate on Minimal Agar Prepare S9 Mix Prepare S9 Mix Prepare S9 Mix->Mix with Test Substance Incubate (48-72h) Incubate (48-72h) Plate on Minimal Agar->Incubate (48-72h) Count Revertant Colonies Count Revertant Colonies Incubate (48-72h)->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis

References

Environmental Fate and Degradation of 2-(2-Butoxyethoxy)ethyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes publicly available data on the environmental fate and degradation of 2-(2-Butoxyethoxy)ethyl benzoate (CAS No. 120-56-9), also known as triethylene glycol dibenzoate. It is intended for researchers, scientists, and drug development professionals. A comprehensive environmental risk assessment would necessitate further empirical studies, as significant data gaps exist in the public domain regarding specific degradation rates and experimental protocols for this compound.

Introduction

This compound is a high-production volume chemical used as a plasticizer, particularly in adhesives and sealants.[1] Its presence in various consumer and industrial products necessitates a thorough understanding of its environmental distribution, persistence, and ultimate fate. This guide provides a summary of its known environmental properties, including its potential for biodegradation, bioaccumulation, and partitioning across different environmental compartments. Due to a lack of specific studies on this molecule, degradation pathways are proposed based on the known behavior of its constituent chemical moieties: a benzoate ester and a diethylene glycol butyl ether chain.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to predicting its environmental behavior. The available data for this compound are summarized below.

PropertyValueReference
CAS Registry Number120-56-9[2]
Molecular FormulaC15H22O4ChemSrc
Melting Point46 °C
Density1.25 g/cm³
Boiling Point334.9 °C at 760 mmHgChemSrc[3]

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of transport and transformation processes.

Environmental Partitioning

Mackay Level 1 modeling provides an estimation of how a chemical will partition between environmental compartments at equilibrium. For this compound, the predicted distribution suggests that it will primarily be found in water, soil, and sediment.

Environmental CompartmentPredicted Partitioning (%)
Water42
Soil and SedimentRemainder

Note: This model does not account for degradation processes.

Biodegradation

Available screening studies indicate that this compound is susceptible to biodegradation under both aerobic and anaerobic conditions, suggesting it is unlikely to persist in environments with active microbial populations.

Test TypeDegradation Rate (%)DurationMethod
Aerobic (Ready-Test)92Not SpecifiedCO2 Production
Anaerobic7060 daysECETOC Guideline

(Data sourced from ChemInfo Public)

The biodegradation of the related compound 2-butoxyethanol (2-BE) has been studied in more detail. Bacterial strains, including Pseudomonas species, have been shown to degrade 2-BE by oxidizing the alcohol group to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate and n-butanol.[4][5] This suggests a likely pathway for the microbial breakdown of the ether portion of this compound.

Proposed Biodegradation Pathway

Based on the degradation of similar compounds, a two-stage biodegradation pathway for this compound can be proposed. The initial step is likely the hydrolysis of the ester bond, followed by the degradation of the resulting benzoic acid and 2-(2-butoxyethoxy)ethanol.

G This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Ester Hydrolysis (Microbial Esterases) 2-(2-Butoxyethoxy)ethanol 2-(2-Butoxyethoxy)ethanol This compound->2-(2-Butoxyethoxy)ethanol Ester Hydrolysis (Microbial Esterases) Ring Cleavage & \n Central Metabolism Ring Cleavage & Central Metabolism Benzoic Acid->Ring Cleavage & \n Central Metabolism Aerobic Degradation 2-(2-Butoxyethoxy)acetic acid 2-(2-Butoxyethoxy)acetic acid 2-(2-Butoxyethoxy)ethanol->2-(2-Butoxyethoxy)acetic acid Oxidation Glyoxylate + n-Butanol Glyoxylate + n-Butanol 2-(2-Butoxyethoxy)acetic acid->Glyoxylate + n-Butanol Ether Bond Cleavage Central Metabolism Central Metabolism Glyoxylate + n-Butanol->Central Metabolism

Caption: Proposed aerobic biodegradation pathway for this compound.

Abiotic Degradation

As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be abiotic, catalyzed by acids or bases, or biotic, mediated by microbial esterases. The rate of abiotic hydrolysis is dependent on pH and temperature. Under alkaline conditions, the hydrolysis of esters like ethyl benzoate is enhanced, yielding an alcohol and a benzoate salt.[6][7] While specific hydrolysis rate data for this compound are not available, it is expected to be a relevant degradation pathway in aquatic environments.

There is a lack of experimental data regarding the photolysis of this compound. However, the structurally related compound 2-butoxyethanol does not have any chromophoric groups that absorb sunlight, suggesting direct photolysis is not a significant degradation pathway.[8] Indirect photolysis, through reaction with hydroxyl radicals in the atmosphere, is a potential degradation route for the portion of the compound that may volatilize. For example, the atmospheric half-life of 2-butoxyethanol acetate is estimated to be approximately 18 hours due to its reaction with hydroxyl radicals.[8]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is absorbed by an organism from water and food at a rate greater than that at which it is lost. The bioconcentration factor (BCF) is a common measure of a substance's potential to bioaccumulate in aquatic organisms. An estimated BCF of 3.2 for this compound indicates a low potential for bioaccumulation.[1]

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available in the reviewed literature. However, standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) would be appropriate for generating the necessary data.

Proposed Experimental Workflow

The following workflow outlines a logical sequence of experiments to comprehensively assess the environmental fate and degradation of a substance like this compound.

G cluster_0 Tier 1: Screening Level cluster_1 Tier 2: Simulation & Advanced Degradation cluster_2 Tier 3: Identification & Fate of Metabolites A Physicochemical Properties (OECD 102, 104, 105, 107, 117) B Ready Biodegradability (OECD 301 Series) A->B C Hydrolysis as a Function of pH (OECD 111) A->C D Simulation Tests (Water/Sediment, Soil) (OECD 308, 307) B->D If readily biodegradable E Inherent Biodegradability (if not readily biodegradable) (OECD 302 Series) B->E If not readily biodegradable C->D G Identification of Degradation Products (OECD 314) D->G E->G F Direct Photolysis in Water (OECD 316) F->G

Caption: Generalized experimental workflow for assessing environmental fate.

Hydrolysis Protocol Example (based on OECD 111)
  • Preparation of Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add a small volume of a stock solution of this compound in a water-miscible solvent to the buffer solutions to achieve a concentration that is analytically quantifiable and below its water solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by tests at environmentally relevant temperatures).

  • Sampling and Analysis: At various time points, take samples from each solution and analyze for the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of disappearance of the parent compound. If first-order kinetics are observed, calculate the hydrolysis rate constant and the half-life at each pH.

Ready Biodegradability Protocol Example (based on OECD 301B - CO₂ Evolution Test)
  • Test System Preparation: Prepare a mineral medium containing a known concentration of this compound as the sole source of organic carbon.

  • Inoculation: Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed microbial culture.

  • Incubation: Incubate the test vessels in the dark at a constant temperature (20-25°C) with continuous aeration. The air passed through the system must be CO₂-free.

  • CO₂ Measurement: Trap the CO₂ produced from the biodegradation of the test substance in a barium hydroxide or sodium hydroxide solution and quantify it by titration or with an inorganic carbon analyzer.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂). A substance is considered readily biodegradable if it reaches the 60% pass level within the 10-day window of the 28-day test period.

Conclusion

The available data suggest that this compound is likely to be biodegradable and has a low potential for bioaccumulation. Its environmental distribution is expected to be primarily in water, soil, and sediment. The primary degradation mechanisms are proposed to be microbial hydrolysis of the ester bond followed by the degradation of the resulting benzoic acid and ether alcohol. However, there is a clear need for further research to determine the specific rates of these degradation processes under various environmental conditions and to fully elucidate the degradation pathways and potential metabolites. The experimental workflows provided in this guide offer a framework for generating the necessary data for a comprehensive environmental risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a potentially valuable compound in various research and development applications. The synthesis is achieved via a Fischer esterification reaction between benzoic acid and 2-(2-butoxyethoxy)ethanol using an acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data is presented in a structured format to guide researchers in achieving successful synthesis.

Introduction

This compound is an ester that can be synthesized through the Fischer esterification of benzoic acid with 2-(2-butoxyethoxy)ethanol. This reaction is an acid-catalyzed condensation reaction that forms an ester and water. To drive the equilibrium towards the product, water is typically removed during the reaction, often by azeotropic distillation with a suitable solvent. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound.

Chemical Reaction Pathway

The synthesis proceeds via the following reaction:

Synthesis of this compound benzoic_acid Benzoic Acid plus1 + butoxyethoxyethanol 2-(2-Butoxyethoxy)ethanol arrow H₂SO₄ (cat.) Heat product This compound plus2 + water Water

Caption: Fischer esterification of benzoic acid and 2-(2-butoxyethoxy)ethanol.

Experimental Protocol

This protocol details the synthesis of this compound from benzoic acid.

Materials:

  • Benzoic acid

  • 2-(2-Butoxyethoxy)ethanol (Diethylene glycol monobutyl ether)

  • Sulfuric acid (concentrated)

  • Heptane

  • Sodium hydroxide solution (20% aqueous)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine benzoic acid and 2-(2-butoxyethoxy)ethanol.

  • Addition of Catalyst and Solvent: Add a catalytic amount of concentrated sulfuric acid and heptane to the reaction mixture. Heptane will act as an entraining agent to facilitate the removal of water.

  • Reaction: Heat the mixture to a reflux temperature of 125-150°C.[1][2] The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically run for 13-15 hours.[1][2]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a 20% aqueous sodium hydroxide solution until the pH is neutral.[1][2]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the heptane and any unreacted starting materials. The crude product can be further purified by vacuum distillation to obtain the final this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Benzoic Acid67 mol[1][2]
2-(2-Butoxyethoxy)ethanol72 mol[1][2]
Catalyst
Sulfuric Acid0.72 mol[1][2]
Solvent
Heptane1.7 kg[1]
Reaction Conditions
Temperature125-150 °C[1][2]
Reaction Time13-15 hours[1][2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (Benzoic Acid, Alcohol) catalyst Add Catalyst (H₂SO₄) & Solvent (Heptane) reactants->catalyst reflux Heat to Reflux (125-150°C, 13-15h) catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize (20% NaOH) cool->neutralize extract Wash with H₂O & Brine neutralize->extract dry Dry over MgSO₄ extract->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. By following the outlined steps, researchers can successfully prepare this compound for further investigation and application in their respective fields. The provided data and workflow diagrams serve as a valuable resource for planning and executing the synthesis.

References

Application Note & Protocol: Laboratory-Scale Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Butoxyethoxy)ethyl benzoate, a high-boiling point solvent and plasticizer. The synthesis is achieved through the Fischer-Speier esterification of 2-(2-Butoxyethoxy)ethanol with benzoic acid, utilizing an acid catalyst and facilitating water removal through azeotropic distillation. This protocol is intended for researchers, scientists, and professionals in drug development and materials science, offering a clear, step-by-step guide from reaction setup to product purification and characterization.

Introduction

This compound is a glycol ether ester characterized by its low volatility, high boiling point, and excellent solvency for a wide range of resins. These properties make it a valuable component in formulations for coatings, inks, and as a specialty plasticizer. The synthesis described herein is a classic Fischer-Speier esterification, a robust and well-established method for producing esters from carboxylic acids and alcohols. The reaction equilibrium is driven towards the product by the continuous removal of water, a by-product of the reaction.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2-(2-Butoxyethoxy)ethanol with benzoic acid.

Materials and Equipment

3.1 Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
Benzoic AcidC₇H₆O₂122.1212.21 g0.10Purity ≥ 99%
2-(2-Butoxyethoxy)ethanolC₈H₁₈O₃162.2317.85 g (18.7 mL)0.11Purity ≥ 99%
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.48 g0.0025Catalyst
TolueneC₇H₈92.1450 mL-Azeotropic solvent
5% Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01~100 mL-For neutralization
Saturated Sodium Chloride SolutionNaCl (aq)58.44~50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware and clamps

Experimental Protocol

4.1 Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.21 g, 0.10 mol), 2-(2-butoxyethoxy)ethanol (17.85 g, 0.11 mol), p-toluenesulfonic acid monohydrate (0.48 g, 0.0025 mol), and toluene (50 mL).

  • Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Place a thermometer in the third neck of the flask to monitor the reaction temperature.

  • Begin stirring the mixture and gently heat it using a heating mantle.

4.2 Esterification Reaction

  • Heat the reaction mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction.

  • Collect the water in the side arm of the Dean-Stark apparatus. The reaction is complete when water ceases to collect, which typically takes 4-6 hours. The theoretical amount of water to be collected is approximately 1.8 mL.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

4.3 Work-up and Purification

  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution).

    • 50 mL of deionized water.

    • 50 mL of saturated sodium chloride solution (brine) to break any emulsions and aid in drying.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound. The product is a colorless to pale yellow liquid.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₂O₄
Molar Mass266.33 g/mol
Boiling Point~194 °C at 10 mmHg
AppearanceColorless to pale yellow liquid
Theoretical Yield26.63 g

Safety Precautions

  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid skin and eye contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Visual Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow reagents 1. Reagent Mixing - Benzoic Acid - 2-(2-Butoxyethoxy)ethanol - p-TSA - Toluene reflux 2. Azeotropic Reflux (4-6 hours) reagents->reflux Heating workup 3. Work-up - Neutralization (NaHCO₃) - Washing (H₂O, Brine) reflux->workup Cooling drying 4. Drying & Solvent Removal - MgSO₄ - Rotary Evaporation workup->drying purification 5. Purification - Vacuum Distillation drying->purification product Final Product: 2-(2-Butoxyethoxy)ethyl benzoate purification->product

Caption: Workflow for the synthesis of this compound.

Expected Results

Following this protocol, a typical yield of this compound is in the range of 75-85%. The purity of the distilled product should be ≥98%, which can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

  • Low Yield: Ensure the reaction goes to completion by monitoring water collection. Check for leaks in the distillation apparatus. Ensure the starting materials are anhydrous (except for the catalyst).

  • Product Contamination: Incomplete neutralization may leave acidic residues. Ensure thorough washing steps. Inefficient distillation may lead to contamination with starting materials or by-products.

Conclusion

This protocol details a reliable and straightforward method for the laboratory-scale synthesis of this compound. By following the outlined steps, researchers can effectively produce this compound for various applications in research and development.

Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Butoxyethoxy)ethyl benzoate is a high-boiling, low-volatility organic ester that can be utilized as a plasticizer for polyvinyl chloride (PVC). As a member of the benzoate ester family, it is characterized as a high-solvating plasticizer, which can lead to rapid fusion and processing of PVC formulations.[1] Its chemical structure, featuring both ether and ester functionalities, suggests good compatibility with the polar PVC polymer matrix. These application notes provide an overview of its potential performance characteristics and detailed protocols for evaluating its efficacy in flexible PVC applications.

Key Performance Characteristics

When incorporated into a PVC formulation, this compound is expected to impart the following properties:

  • High Solvation and Fast Fusion: Benzoate plasticizers are known for their ability to quickly solvate PVC resin, which can reduce processing times and temperatures.[2]

  • Good Compatibility: The molecular structure of this compound suggests strong intermolecular interactions with PVC chains, leading to a homogenous mixture and reducing the likelihood of plasticizer migration.

  • Low Volatility: A high boiling point contributes to lower volatile loss during processing and throughout the service life of the end product.

  • Non-Phthalate Alternative: This plasticizer serves as an alternative to traditional phthalate-based plasticizers, addressing market demands for phthalate-free products.

Data Presentation: Comparative Performance

The following tables summarize the expected performance of a PVC formulation plasticized with a generic high-solvating benzoate plasticizer, such as this compound, in comparison to a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC Films (60 phr Plasticizer)

PropertyTest MethodRepresentative Benzoate PlasticizerDEHP (Reference)
Hardness (Shore A)ASTM D224080 - 8582 - 87
100% Modulus (MPa)ASTM D88210.5 - 12.511.0 - 13.0
Tensile Strength (MPa)ASTM D88220.0 - 23.021.0 - 24.0
Elongation at Break (%)ASTM D882300 - 350320 - 370

Table 2: Thermal and Migration Properties of Plasticized PVC Films (60 phr Plasticizer)

PropertyTest MethodRepresentative Benzoate PlasticizerDEHP (Reference)
Volatility (Weight Loss, %, 24h @ 70°C)ISO 176< 1.0< 1.5
Onset of Degradation (°C)TGA~220 - 240~210 - 230
Glass Transition Temperature (Tg, °C)DSC30 - 4035 - 45

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a plasticizer in PVC.

Protocol 1: Preparation of Plasticized PVC Film

  • Formulation: Prepare a standard PVC dry blend. A typical formulation (in parts per hundred of resin, phr) is as follows:

    • PVC Resin (K-value 67-70): 100 phr

    • This compound: 60 phr

    • Heat Stabilizer (e.g., Ca/Zn stearate): 2-3 phr

    • Lubricant (e.g., stearic acid): 0.5 phr

  • Mixing:

    • Add the PVC resin to a high-speed mixer.

    • While mixing, gradually add the this compound.

    • Add the heat stabilizer and lubricant to the mixture.

    • Continue mixing until a free-flowing, homogeneous dry blend is obtained. The temperature should not exceed 100°C.

  • Milling:

    • Transfer the dry blend to a two-roll mill preheated to 160-170°C.

    • Mill the compound for 5-10 minutes until a uniform sheet is formed.

  • Pressing:

    • Cut the milled sheet into appropriate sizes for the desired test specimens.

    • Place the cut sheets into a mold and press in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa.

    • Cool the mold under pressure to room temperature.

  • Conditioning:

    • Remove the pressed sheets from the mold.

    • Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Determination of Mechanical Properties

  • Hardness (ASTM D2240):

    • Use a Shore A durometer.

    • Place the conditioned PVC sheet (minimum 6 mm thickness, can be stacked) on a flat, hard surface.

    • Press the durometer foot firmly and parallel to the surface of the specimen.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.

  • Tensile Properties (ASTM D882):

    • Cut dumbbell-shaped specimens from the conditioned PVC sheet using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the load and elongation data.

    • Calculate the tensile strength, 100% modulus, and elongation at break. Test at least five specimens and report the average values.

Protocol 3: Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

  • Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.

  • Place the sample in a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature, which is the temperature at which significant weight loss begins.

Protocol 4: Assessment of Plasticizer Migration (Volatility by Activated Carbon Method - ISO 176, Method A)

  • Cut three circular specimens (50 ± 1 mm diameter) from the conditioned PVC sheet.

  • Weigh each specimen to the nearest 0.001 g.

  • Place one specimen at the bottom of a metal container.

  • Cover the specimen with approximately 120 cm³ of activated carbon.

  • Place the remaining two specimens in the container, each separated by a layer of 120 cm³ of activated carbon.

  • Place the lid on the container and store it in an oven at 70 ± 1°C for 24 hours.

  • After 24 hours, remove the container from the oven and allow it to cool to room temperature.

  • Carefully remove the specimens and brush off any adhering activated carbon.

  • Re-weigh each specimen to the nearest 0.001 g.

  • Calculate the percentage weight loss for each specimen and report the average value.

Visualizations

Experimental_Workflow cluster_tests Performance Evaluation Formulation PVC Formulation (PVC, Plasticizer, Stabilizer, Lubricant) Mixing High-Speed Mixing Formulation->Mixing Milling Two-Roll Milling (160-170°C) Mixing->Milling Pressing Compression Molding (170-180°C, 10 MPa) Milling->Pressing Conditioning Conditioning (23°C, 50% RH, 24h) Pressing->Conditioning Mechanical Mechanical Testing Conditioning->Mechanical Thermal Thermal Analysis Conditioning->Thermal Migration Migration Testing Conditioning->Migration

Caption: Experimental workflow for the preparation and evaluation of plasticized PVC films.

Performance_Evaluation cluster_properties Key Performance Metrics Plasticized_PVC Plasticized PVC with This compound Hardness Hardness (ASTM D2240) Plasticized_PVC->Hardness Tensile Tensile Properties (ASTM D882) Plasticized_PVC->Tensile TGA Thermal Stability (TGA) Plasticized_PVC->TGA Volatility Volatility (ISO 176) Plasticized_PVC->Volatility

Caption: Key performance evaluation metrics for plasticized PVC.

References

Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Butoxyethoxy)ethyl benzoate as a non-phthalate plasticizer in polymer science. The information is intended to guide researchers and professionals in formulating and evaluating polymer systems incorporating this versatile additive.

Introduction to this compound

This compound is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a variety of polymers, most notably Polyvinyl Chloride (PVC). It is a colorless to pale yellow liquid with a high boiling point and low volatility. Its chemical structure imparts good plasticizing efficiency, leading to improved flexibility, durability, and processability of polymer compositions. As a replacement for traditional phthalate plasticizers, it offers a favorable toxicological profile, making it suitable for a wider range of applications, including those with stricter regulatory requirements.

Key Attributes:

  • Excellent compatibility with PVC and other polar polymers.

  • Good plasticizing efficiency.

  • Low volatility, leading to improved permanence.

  • Favorable toxicological profile as a non-phthalate plasticizer.

  • Enhances processability by reducing melt viscosity.

Applications in Polymer Science

The primary application of this compound is as a plasticizer to increase the flexibility and workability of rigid polymers.

Flexible Polyvinyl Chloride (PVC) Formulations

This compound is extensively used to produce flexible PVC for a variety of applications, including:

  • Wire and Cable Insulation: Improves flexibility and durability.

  • Flooring and Wall Coverings: Enhances resilience and wear resistance.

  • Adhesives and Sealants: Acts as a plasticizer and solvent, improving adhesion and flexibility.[1]

  • Films and Sheets: Provides desired softness and drape.

  • Automotive Interiors: Contributes to the longevity and feel of interior components.

Adhesives and Sealants

In adhesive and sealant formulations, this compound functions as both a plasticizer and a coalescing agent. It can be used in various systems, including:

  • Water-based acrylic adhesives: Improves film formation and adhesion to various substrates.

  • Polysulfide and polyurethane sealants: Enhances flexibility and durability.[2]

Quantitative Data on Performance in PVC

The following tables present illustrative data on the performance of this compound in a typical flexible PVC formulation. This data is representative of the expected performance based on the properties of similar benzoate plasticizers.

Table 1: Effect of this compound Concentration on Mechanical Properties of PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
3020.525090
4018.232085
5016.838080
6015.142075

*phr: parts per hundred of resin

Table 2: Effect of this compound Concentration on Thermal Properties of PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)
3035
4025
5015
605

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in polymer formulations. These protocols are based on established ASTM standards.

Protocol for Preparation of Plasticized PVC Sheets

Objective: To prepare flexible PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Pre-mix PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.

  • Add the desired amount of this compound to the pre-mix and continue mixing until a homogeneous dry blend is obtained.

  • Transfer the dry blend to a two-roll mill heated to 160-170°C.

  • Mill the compound until a uniform, molten sheet is formed (typically 5-10 minutes).

  • Remove the sheet from the mill and place it into a pre-heated mold in a hydraulic press.

  • Press the sheet at a temperature of 170-180°C and a pressure of 10-15 MPa for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Remove the plasticized PVC sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

G cluster_prep PVC Sheet Preparation start Start premix Pre-mix PVC, Stabilizer, Lubricant start->premix add_plasticizer Add this compound premix->add_plasticizer mix High-Speed Mixing add_plasticizer->mix mill Two-Roll Milling (160-170°C) mix->mill press Hydraulic Pressing (170-180°C) mill->press cool Cooling Under Pressure press->cool condition Conditioning (23°C, 50% RH) cool->condition end_node End condition->end_node

Experimental workflow for PVC sheet preparation.
Protocol for Tensile Properties Testing (ASTM D638)[3][4][5][6][7]

Objective: To determine the tensile strength and elongation at break of plasticized PVC sheets.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer.

  • Die cutter for preparing dumbbell-shaped specimens (Type IV).

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet using the die cutter.

  • Measure the width and thickness of the narrow section of each specimen.

  • Set the crosshead speed of the UTM to 50 mm/min.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Start the test and record the force and elongation until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

G cluster_tensile Tensile Properties Testing (ASTM D638) start Start prepare_specimens Prepare Dumbbell Specimens start->prepare_specimens measure_dimensions Measure Specimen Dimensions prepare_specimens->measure_dimensions setup_utm Set up Universal Testing Machine measure_dimensions->setup_utm mount_specimen Mount Specimen setup_utm->mount_specimen attach_extensometer Attach Extensometer mount_specimen->attach_extensometer run_test Run Test until Break attach_extensometer->run_test calculate_properties Calculate Tensile Strength & Elongation run_test->calculate_properties end_node End calculate_properties->end_node

Workflow for tensile properties testing.
Protocol for Hardness Testing (ASTM D2240)[8][9][10][11][12]

Objective: To measure the Shore A hardness of plasticized PVC sheets.

Apparatus:

  • Shore A Durometer.

Procedure:

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the durometer indenter firmly and quickly onto the surface of the specimen, ensuring the presser foot is in full contact with the material.

  • Read the hardness value on the durometer scale within 1 second of firm contact.

  • Take at least five readings at different locations on the specimen, at least 6 mm apart.

  • Calculate the average hardness value.

Protocol for Glass Transition Temperature (Tg) Determination (ASTM E1356)[13][14][15][16][17]

Objective: To determine the glass transition temperature (Tg) of plasticized PVC.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.

  • Seal the pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a rate of 20°C/min from room temperature to a temperature above the expected Tg (e.g., 100°C) to erase the thermal history.

  • Cool the sample at a rate of 20°C/min to a temperature below the expected Tg (e.g., -50°C).

  • Reheat the sample at a rate of 20°C/min to a temperature above the Tg.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

G cluster_dsc Tg Determination by DSC (ASTM E1356) start Start prepare_sample Prepare DSC Sample (5-10 mg) start->prepare_sample heat1 First Heating Scan (to 100°C) prepare_sample->heat1 cool Cooling Scan (to -50°C) heat1->cool heat2 Second Heating Scan (to 100°C) cool->heat2 analyze Determine Tg from Second Heat heat2->analyze end_node End analyze->end_node

Workflow for Tg determination via DSC.

Logical Relationships in Polymer Formulation

The selection and concentration of this compound have a direct impact on the final properties of the polymer product. This relationship can be visualized as a logical flow.

G cluster_logic Formulation-Property Relationship input This compound Concentration processing Polymer Processing (e.g., Milling, Pressing) input->processing mech_props Mechanical Properties (Flexibility, Strength) processing->mech_props therm_props Thermal Properties (Glass Transition Temp.) processing->therm_props performance Final Product Performance (Durability, Application Suitability) mech_props->performance therm_props->performance

Logical flow from formulation to product performance.

Conclusion

This compound is a highly effective, non-phthalate plasticizer that offers a desirable balance of performance and safety. Its use in PVC and other polymer systems can lead to the development of high-quality, flexible materials for a wide range of applications. The provided protocols offer a standardized approach to evaluating its performance, ensuring reliable and reproducible results for researchers and industry professionals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the determination of 2-(2-Butoxyethoxy)ethyl benzoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is based on established analytical principles for benzoate esters and related compounds, offering a robust starting point for method development and validation in research and quality control settings. While specific quantitative data for this compound is not publicly available, this guide presents a comprehensive framework for its analysis.

Introduction

This compound is a glycol ether benzoate ester used in various industrial applications, including as a plasticizer and solvent. Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and for stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note outlines a proposed HPLC method, including instrumentation, chromatographic conditions, and a protocol for sample analysis and method validation.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices and analytical instrumentation.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Acid Modifier: HPLC grade phosphoric acid or formic acid.

  • Reference Standard: A well-characterized standard of this compound of known purity.

  • Sample Diluent: Mobile phase or a mixture of acetonitrile and water.

Chromatographic Conditions

The following conditions are proposed based on the analysis of structurally similar benzoate esters.[1][2]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm and 254 nm (The optimal wavelength should be determined by examining the UV spectrum of the analyte)
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation will be matrix-dependent. A general procedure for a liquid sample is provided below:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines or other relevant regulatory requirements. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%

Table 4: Precision Data

Repeatability (%RSD)Intermediate Precision (%RSD)
Concentration 1
Concentration 2
Concentration 3

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (CDS) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The proposed reverse-phase HPLC method provides a solid foundation for the reliable determination of this compound. The outlined protocol and validation parameters offer a comprehensive guide for researchers and scientists to develop and implement a robust analytical method suitable for their specific needs. Optimization of the chromatographic conditions, particularly the mobile phase composition and detection wavelength, is recommended to achieve the best performance for the intended application.

References

Application Note and Protocol for the Quantification of 2-(2-Butoxyethoxy)ethyl benzoate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Butoxyethoxy)ethyl benzoate is a semi-volatile organic compound (SVOC) used in various industrial and commercial applications, including as a plasticizer and solvent.[1] Its potential release into the environment necessitates reliable and sensitive analytical methods for its quantification in environmental matrices such as water, soil, and sediment. This application note provides a detailed protocol for the determination of this compound in environmental samples using gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established EPA methods for SVOC analysis and are adapted for the specific properties of the target analyte.

Principle

This method involves the extraction of this compound from environmental samples using an appropriate solvent, followed by cleanup of the extract to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for developing appropriate extraction and chromatographic methods.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
Boiling Point 156.5-157.0 °C (at 14.5 Torr)[1]
Appearance Colorless to pale yellow liquid[1]
LogP 2.67670[ChemSrc]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), acetone, hexane, methanol (pesticide residue grade or equivalent)

  • Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

  • Standards: this compound analytical standard, internal standard (e.g., d10-phenanthrene), surrogate standards (e.g., d5-nitrobenzene, 2-fluorobiphenyl, p-terphenyl-d14)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent, as needed for water sample cleanup.

  • Glassware: Separatory funnels, round-bottom flasks, Kuderna-Danish (K-D) concentrator, graduated cylinders, vials with PTFE-lined caps.

Sample Preparation
  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with surrogate standards.

  • Adjust the pH of the sample to >11 with 5N NaOH and extract three times with 60 mL of DCM each time, shaking vigorously for 2 minutes. Collect the DCM layers.

  • Adjust the pH of the aqueous layer to <2 with 1:1 H₂SO₄ and perform another three extractions with 60 mL of DCM each.

  • Combine all DCM extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.

  • Add the internal standard just prior to GC-MS analysis.

  • Homogenize the soil/sediment sample. Weigh approximately 30 g of the sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Spike the sample with surrogate standards.

  • Place the sample into a Soxhlet extraction thimble.

  • Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of acetone and hexane.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.

  • Perform a solvent exchange to hexane if necessary for cleanup.

  • Cleanup (if required): Use a silica gel or Florisil column to remove polar interferences.

  • Add the internal standard just prior to GC-MS analysis.

Experimental Workflow for Sample Preparation

experimental_workflow cluster_water Water Sample Preparation cluster_soil Soil/Sediment Sample Preparation w_start 1 L Water Sample w_spike Spike with Surrogates w_start->w_spike w_lle Liquid-Liquid Extraction (DCM) w_spike->w_lle w_dry Dry Extract (Na2SO4) w_lle->w_dry w_conc Concentrate (K-D Apparatus) w_dry->w_conc w_is Add Internal Standard w_conc->w_is w_end Ready for GC-MS w_is->w_end s_start 30 g Soil/Sediment Sample s_spike Spike with Surrogates s_start->s_spike s_soxhlet Soxhlet Extraction (Acetone/Hexane) s_spike->s_soxhlet s_conc Concentrate Extract s_soxhlet->s_conc s_cleanup Cleanup (Optional) s_conc->s_cleanup s_is Add Internal Standard s_cleanup->s_is s_end Ready for GC-MS s_is->s_end

Caption: A flowchart illustrating the sample preparation workflows for water and soil/sediment samples.

Instrumental Analysis (GC-MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following are recommended starting conditions and should be optimized for the specific instrument used.

ParameterSetting
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program Initial temp: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Recommended GC-MS Parameters

For sensitive and selective detection, the mass spectrometer should be operated in SIM mode. The characteristic ions for this compound need to be determined by analyzing a standard in full scan mode. Based on the structure, the following ions (m/z) are proposed for monitoring:

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 1057757
Internal Standard (d10-phenanthrene) 188--
Surrogate (d5-nitrobenzene) 12882-
Surrogate (2-fluorobiphenyl) 172--
Surrogate (p-terphenyl-d14) 244122-

Table 3: Proposed SIM Ions for Target Analyte and Standards

GC-MS Analysis Workflow

gcms_workflow start Prepared Sample Extract injection GC Injection start->injection 1 µL separation Chromatographic Separation (GC Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection data Data Acquisition & Processing detection->data

Caption: A diagram showing the workflow of the GC-MS analysis.

Data Presentation and Quality Control

Calibration

A multi-point initial calibration curve (5 to 7 concentration levels) should be established for this compound using the internal standard method. The relative response factor (RRF) for each calibration standard is calculated, and the average RRF should have a relative standard deviation (RSD) of less than 20%.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results from environmental sample analysis.

Sample IDMatrixConcentration (µg/L or µg/kg)% Recovery (Surrogate 1)% Recovery (Surrogate 2)
WW-01Wastewater15.295102
SO-01Soil45.88898
SED-01Sediment22.19199
Lab BlankWater< MDL98105
LCSWater105% of Spike97103

Table 4: Example Quantitative Data Summary (Note: Data are hypothetical for illustrative purposes)

Quality Control
  • Method Detection Limit (MDL): The MDL should be determined according to established procedures (e.g., US EPA 40 CFR Part 136, Appendix B).

  • Laboratory Blanks: A laboratory blank should be analyzed with each batch of samples to assess for contamination.

  • Laboratory Control Sample (LCS): An LCS should be analyzed with each batch to monitor the performance of the entire analytical system.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples should be analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Surrogate Recoveries: Surrogate recoveries for each sample must fall within the established control limits (typically 70-130%).

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of this compound in various environmental matrices. The use of GC-MS in SIM mode ensures high sensitivity and selectivity, making it suitable for environmental monitoring and risk assessment studies. Adherence to the described quality control procedures is essential for generating high-quality and defensible data.

References

Application Notes and Protocols for Efficacy Testing of 2-(2-Butoxyethoxy)ethyl benzoate as a Novel Insecticidal and Repellent Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the efficacy of 2-(2-Butoxyethoxy)ethyl benzoate as a potential insecticidal and repellent agent. The protocols herein detail in vitro and in vivo methodologies to assess its biological activity, mechanism of action, and preliminary safety profile. This document is intended to guide researchers in the systematic investigation of this compound for applications in pest management.

Introduction

This compound is a benzoate ester with physicochemical properties that may lend it to applications in pest control. Structurally related compounds, such as benzyl benzoate, have demonstrated insecticidal and repellent properties. This document outlines a series of experiments to systematically evaluate the efficacy of this compound against common insect pests and to investigate its potential mode of action and cytotoxic effects on human cell lines.

In Vitro Efficacy and Mechanistic Studies

Acetylcholinesterase Inhibition Assay

A potential mechanism for insecticidal activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound at various concentrations, and 10 µL of AChE enzyme solution (1 U/mL).[1]

  • Incubate the mixture for 15 minutes at 25°C.[2]

  • Add 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the wells.[1]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).[1]

  • After a 10-minute incubation at room temperature, measure the absorbance at 412 nm using a microplate reader.[1]

  • A known AChE inhibitor (e.g., galanthamine) should be used as a positive control, and a solvent control (e.g., DMSO) as a negative control.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound.

Data Presentation:

Concentration (µM)% Acetylcholinesterase Inhibition (Mean ± SD)
15.2 ± 1.1
1025.8 ± 3.5
5065.4 ± 4.2
10089.1 ± 2.8
Positive Control95.5 ± 1.9
Negative Control2.1 ± 0.5
In Vitro Cytotoxicity Assay

To assess the preliminary safety profile, the cytotoxicity of this compound will be evaluated against human cell lines.

Cell Lines:

  • A549 (Human Lung Carcinoma): A model for epithelial cells of the lung, relevant for assessing toxicity via inhalation.

  • HaCaT (Human Keratinocytes): A model for skin cells, relevant for assessing dermal toxicity.

Protocol (MTT Assay):

  • Culture A549 and HaCaT cells in their respective recommended media until they reach 80-90% confluency.[3][4]

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 and 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the solvent-treated control cells.

Data Presentation:

Table 2.1: Cytotoxicity on A549 Cells

Concentration (µM)% Cell Viability (24h) (Mean ± SD)% Cell Viability (48h) (Mean ± SD)
1098.2 ± 2.195.4 ± 3.3
5092.5 ± 3.888.1 ± 4.1
10085.1 ± 4.576.9 ± 5.2
25068.7 ± 5.155.3 ± 6.0
50045.3 ± 6.232.8 ± 5.8

Table 2.2: Cytotoxicity on HaCaT Cells

Concentration (µM)% Cell Viability (24h) (Mean ± SD)% Cell Viability (48h) (Mean ± SD)
1099.1 ± 1.997.2 ± 2.5
5095.3 ± 2.591.5 ± 3.1
10089.8 ± 3.182.4 ± 3.9
25075.4 ± 4.063.7 ± 4.8
50058.6 ± 5.541.2 ± 6.1

In Vivo Efficacy Studies

Insecticidal Activity Bioassay

This assay will determine the lethal concentration (LC50) of this compound against a common pest, such as the housefly (Musca domestica).

Protocol (Topical Application):

  • Prepare serial dilutions of this compound in acetone.

  • Immobilize adult houseflies (2-3 days old) by chilling them on a cold plate.

  • Using a microapplicator, apply 1 µL of the test solution to the dorsal thorax of each fly.

  • The control group will be treated with acetone only. A commercial insecticide (e.g., permethrin) will be used as a positive control.

  • Place the treated flies in holding cages with access to food and water.

  • Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move when prodded are considered dead.

  • Perform at least three replicates for each concentration.

Data Presentation:

Concentration (µ g/fly )% Mortality (24h) (Mean ± SD)% Mortality (48h) (Mean ± SD)
0.110.5 ± 2.115.2 ± 2.8
0.535.2 ± 4.545.8 ± 5.1
1.058.9 ± 5.270.3 ± 6.0
2.585.1 ± 3.992.4 ± 3.1
5.098.6 ± 1.5100.0 ± 0.0
Positive Control99.2 ± 1.1100.0 ± 0.0
Negative Control2.3 ± 0.83.1 ± 1.0
Repellent Activity Bioassay

The "arm-in-cage" method will be used to evaluate the repellent efficacy against mosquitoes (Aedes aegypti).

Protocol:

  • Prepare a formulation of this compound (e.g., 10% in ethanol).

  • Apply a defined volume of the formulation evenly to a marked area on a volunteer's forearm. The other arm serves as a control (treated with ethanol only).

  • After a 30-minute acclimation period, the treated arm is inserted into a cage containing 20-25 female mosquitoes for a set duration (e.g., 3 minutes).[5]

  • Record the number of mosquito landings and attempted bites.

  • Repeat the exposure at hourly intervals to determine the duration of protection.

  • The test is terminated when the first confirmed bite occurs.

Data Presentation:

Time Post-Application (hours)Number of Landings (Treated Arm) (Mean ± SD)Number of Landings (Control Arm) (Mean ± SD)Protection Efficacy (%)
10.5 ± 0.515.2 ± 2.596.7
21.2 ± 0.816.1 ± 3.192.6
32.8 ± 1.114.8 ± 2.881.1
45.5 ± 1.515.5 ± 2.964.5
59.8 ± 2.216.0 ± 3.038.8

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AChE Acetylcholinesterase Inhibition Assay DataAnalysis Data Analysis & Efficacy Determination AChE->DataAnalysis Cytotoxicity Cytotoxicity Assays (A549 & HaCaT cells) Cytotoxicity->DataAnalysis Insecticidal Insecticidal Bioassay (Musca domestica) Insecticidal->DataAnalysis Repellent Repellent Bioassay (Aedes aegypti) Repellent->DataAnalysis TestCompound 2-(2-Butoxyethoxy)ethyl benzoate TestCompound->AChE TestCompound->Cytotoxicity TestCompound->Insecticidal TestCompound->Repellent Conclusion Conclusion on Efficacy and Safety Profile DataAnalysis->Conclusion

Caption: Experimental workflow for efficacy testing.

Hypothetical Signaling Pathway for Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds Choline Choline + Acetate AChE->Choline TestCompound 2-(2-Butoxyethoxy)ethyl benzoate TestCompound->AChE Inhibits SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Activates Signal Continuous Nerve Signal AChR->Signal Leads to

Caption: Acetylcholinesterase inhibition pathway.

References

Application Notes and Protocols for 2-(2-Butoxyethoxy)ethyl Benzoate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)ethyl benzoate is a high-performance, non-phthalate plasticizer and coalescing agent utilized in the formulation of various coatings and adhesives. Its chemical structure, featuring a benzoate ester group and a glycol ether chain, imparts excellent compatibility with a wide range of polymers and resins. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in coatings and adhesives, targeting researchers and formulation scientists.

Key Properties and Functions

This compound serves several key functions in coating and adhesive formulations:

  • Plasticization: It increases the flexibility and durability of polymer films by reducing the glass transition temperature (Tg), thereby preventing cracking and improving impact resistance.[1][2]

  • Coalescence: In latex-based systems, it aids in the formation of a continuous film by softening the polymer particles, allowing them to fuse together as the solvent evaporates.[3][4]

  • Solvency: It can act as a solvent for various components within a formulation, improving compatibility and stability.

  • Viscosity Modification: It can influence the rheological properties of a formulation, affecting its application characteristics.[1][2][5]

Chemical and Physical Properties:

PropertyValue
CAS Number 5451-84-3
Molecular Formula C15H22O4
Molecular Weight 266.34 g/mol
Boiling Point 334.9 °C at 760 mmHg[6]
Density 1.041 g/cm³[6]

Applications in Coatings

This compound is a versatile additive for various coating systems, including architectural paints, industrial coatings, and overprint varnishes.[7]

Formulation Guidelines for Coatings

The optimal concentration of this compound depends on the specific polymer system and desired film properties. Typical starting concentrations are in the range of 2% to 10% by weight of the total formulation.

Example Starting Formulation for a Water-Based Acrylic Coating:

ComponentWeight (%)Function
Acrylic Emulsion (50% solids)50.0Binder
Water25.0Solvent
Titanium Dioxide15.0Pigment
This compound 5.0 Coalescent/Plasticizer
Dispersant0.5Additive
Defoamer0.3Additive
Thickener1.2Additive
Biocide0.1Additive
Total 100.0

Applications in Adhesives

In adhesive formulations, particularly waterborne systems based on polyvinyl acetate (PVA) and acrylics, this compound improves flexibility, adhesion, and set time.[2][8]

Formulation Guidelines for Adhesives

The concentration in adhesive formulations typically ranges from 3% to 15% by weight , depending on the desired level of flexibility and open time.

Example Starting Formulation for a Water-Based PVA Adhesive:

ComponentWeight (%)Function
Polyvinyl Acetate (PVA) Emulsion (55% solids)60.0Binder
Water25.0Solvent
This compound 10.0 Plasticizer
Tackifier Resin Dispersion4.0Additive
Defoamer0.5Additive
Preservative0.5Additive
Total 100.0

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in coating and adhesive formulations.

Protocol 1: Evaluation of Coalescing Efficiency in a Latex Coating

Objective: To determine the minimum film formation temperature (MFFT) of a latex coating with varying concentrations of this compound.

Materials:

  • Latex emulsion

  • This compound

  • MFFT bar apparatus

  • Drawdown bar

Procedure:

  • Prepare a series of coating formulations with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8%, 10% based on latex solids).

  • Thoroughly mix each formulation to ensure homogeneity.

  • Place the MFFT bar on a level surface and ensure the temperature gradient is stable.

  • Apply a drawdown of each formulation along the length of the MFFT bar using a drawdown bar to create a uniform film thickness.

  • Allow the films to dry.

  • Observe the point on the bar where the film transitions from a continuous, clear film to a cracked or opaque film. This temperature is the MFFT.

  • Record the MFFT for each concentration.

Expected Outcome: The MFFT will decrease with increasing concentrations of this compound, demonstrating its coalescing efficiency.

Protocol 2: Assessment of Plasticizer Effect on Coating Flexibility

Objective: To evaluate the flexibility of a coating film containing this compound using the conical mandrel bend test (ASTM D522).

Materials:

  • Coating formulations with varying plasticizer concentrations

  • Steel panels

  • Drawdown bar

  • Conical mandrel bend tester

Procedure:

  • Prepare coated panels by applying the formulations to steel panels at a controlled thickness and allowing them to cure completely.

  • Secure the coated panel in the conical mandrel bend tester with the coated side facing up.

  • Bend the panel 180 degrees over the conical mandrel in a steady motion.

  • Remove the panel and inspect the coating for cracking or delamination along the bend.

  • The smallest diameter at which cracking does not occur is the flexibility rating.

  • Compare the results for different plasticizer concentrations.

Expected Outcome: Increased concentrations of this compound will result in improved flexibility, allowing the coating to bend over a smaller diameter without cracking.

Protocol 3: Evaluation of Adhesion Strength in a PVA Adhesive

Objective: To measure the peel adhesion strength of a PVA adhesive formulated with this compound on a specified substrate (e.g., wood, paper).

Materials:

  • Adhesive formulations with varying plasticizer concentrations

  • Substrate materials

  • Roller for application

  • Tensile testing machine with a 180° peel test fixture

Procedure:

  • Prepare adhesive bonds by applying a controlled amount of adhesive to one substrate and then joining it with a second substrate.

  • Use a roller to ensure uniform bond line thickness and pressure.

  • Allow the bonds to cure for a specified time (e.g., 24 hours).

  • Cut the bonded assembly into strips of a defined width (e.g., 1 inch).

  • Mount the specimen in the tensile testing machine.

  • Perform a 180° peel test at a constant rate of separation.

  • Record the force required to peel the substrates apart.

  • Calculate the peel strength in pounds per linear inch (PLI) or Newtons per meter (N/m).

Expected Outcome: The peel adhesion strength may vary with the concentration of the plasticizer. An optimal concentration will exist to achieve the desired balance of flexibility and cohesive strength.

Data Presentation

Table 1: Effect of this compound on Minimum Film Formation Temperature (MFFT) of an Acrylic Latex Coating

Concentration of this compound (% on latex solids)MFFT (°C)
015
210
45
6< 5
8< 5

Table 2: Influence of this compound on the Flexibility of a Vinyl-Acrylic Coating (Conical Mandrel Bend Test)

Concentration of this compound (% on total formulation)Mandrel Diameter at Failure (mm)
012
58
104
15< 4

Table 3: Peel Adhesion Strength of a PVA Wood Adhesive with Varying Concentrations of this compound

Concentration of this compound (% on total formulation)Peel Strength (PLI)
05.2
56.8
108.1
157.5

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization F1 Define Base Formulation (Polymer, Solvents, Additives) F2 Incorporate this compound (Varying Concentrations) F1->F2 F3 Homogenize Formulations F2->F3 A1 Apply Coating/Adhesive to Substrate F3->A1 A2 Controlled Curing/ Drying Conditions A1->A2 T1 Viscosity Measurement A2->T1 T2 Drying Time Analysis A2->T2 T3 Adhesion Testing (e.g., Peel, Pull-off) A2->T3 T4 Flexibility/Hardness Tests A2->T4 D1 Compile & Tabulate Data T1->D1 T2->D1 T3->D1 T4->D1 D2 Analyze Performance vs. Concentration D1->D2 D3 Optimize Formulation D2->D3

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_components Formulation Components cluster_interaction Interaction Mechanism cluster_properties Resulting Properties Polymer Polymer Chains Interaction Plasticizer molecules position between polymer chains Polymer->Interaction Plasticizer This compound Plasticizer->Interaction Solvent Solvent/Water Flexibility Increased Flexibility Interaction->Flexibility Tg Reduced Glass Transition Temp. (Tg) Interaction->Tg Adhesion Improved Adhesion Interaction->Adhesion

Caption: Interaction of this compound with polymer chains.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Butoxyethoxy)ethyl benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Fischer esterification of benzoic acid with 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or Butyl CARBITOL™). This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[1]

Q2: What is the balanced chemical equation for this reaction?

A2: The balanced chemical equation for the Fischer esterification is:

C₆H₅COOH + C₄H₉OCH₂CH₂OCH₂CH₂OH ⇌ C₆H₅COOCH₂CH₂OCH₂CH₂OC₄H₉ + H₂O (Benzoic Acid) + (2-(2-Butoxyethoxy)ethanol) ⇌ (this compound) + (Water)

Q3: What are the typical reaction conditions for this synthesis?

A3: Typical reaction conditions involve heating benzoic acid and 2-(2-butoxyethoxy)ethanol with a catalytic amount of sulfuric acid at temperatures ranging from 125 to 150°C for several hours.[1] To drive the reaction towards the product, the water formed during the reaction is continuously removed.[1]

Q4: What are some common side reactions that can occur?

A4: Potential side reactions include the dehydration of the alcohol to form ethers and the formation of colored impurities at high temperatures. Inadequate removal of the acid catalyst before distillation can also lead to product degradation.

Q5: How is the product typically purified?

A5: The crude product is typically purified by distillation under reduced pressure.[1] This process removes unreacted starting materials, the catalyst, and any high-boiling point impurities.[1] Neutralization of the reaction mixture with a base, such as sodium hydroxide, is recommended before distillation to prevent acid-catalyzed hydrolysis of the ester.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Consistently Low Yield (<80%)

Low yield is a frequent issue in Fischer esterification due to the reversible nature of the reaction.

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Extend the reaction time to allow the equilibrium to be reached. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range of 125-150°C.[1]
Equilibrium Favoring Reactants - Adjust Molar Ratio of Reactants: Use a slight excess of one of the reactants. A molar ratio of 2-(2-butoxyethoxy)ethanol to benzoic acid between 1.05:1 and 1.2:1 is recommended to shift the equilibrium towards the product.[1]- Efficient Water Removal: The removal of water is critical to drive the reaction forward. Utilize a Dean-Stark apparatus or an azeotropic solvent like heptane to continuously remove water as it is formed.[1]
Suboptimal Catalyst Concentration - Verify Catalyst Amount: The concentration of the sulfuric acid catalyst is crucial. A concentration of 0.3 to 0.5% by weight of the total reaction mixture is generally effective.[1] Insufficient catalyst will result in a slow reaction rate, while excessive catalyst can lead to side reactions.

Problem 2: Dark-Colored or Impure Product After Distillation

A discolored final product often indicates the presence of impurities formed during the reaction or purification process.

Potential Cause Recommended Solution
Thermal Decomposition - Lower Distillation Temperature: Perform the distillation under a higher vacuum (lower pressure) to reduce the boiling point of the product and minimize thermal degradation.[1]- Avoid Overheating: Ensure the reaction temperature does not significantly exceed 150°C, as higher temperatures can promote the formation of colored byproducts.
Residual Acid Catalyst - Neutralize Before Distillation: Thoroughly neutralize the reaction mixture with a base (e.g., 20% aqueous sodium hydroxide) to a neutral pH before distillation.[1] Residual acid can cause the ester to decompose at high temperatures.
Presence of Oxidized Impurities - Use High-Purity Starting Materials: Ensure the benzoic acid and 2-(2-butoxyethoxy)ethanol are of high purity and free from contaminants that could lead to colored impurities.

Problem 3: Difficulty in Separating the Product from Unreacted Starting Materials

Incomplete separation can lead to a lower purity of the final product.

Potential Cause Recommended Solution
Inefficient Distillation - Optimize Distillation Column: Use a distillation column with a sufficient number of theoretical plates to achieve good separation of the product from the unreacted, higher-boiling 2-(2-butoxyethoxy)ethanol and lower-boiling benzoic acid.[1]- Control Distillation Rate: A slow and controlled distillation rate will improve separation efficiency.
Inadequate Work-up - Aqueous Wash: Before distillation, wash the neutralized crude product with water or a brine solution to remove any remaining salts and water-soluble impurities.

Experimental Protocols

Standard Fischer Esterification Protocol

This protocol is based on a reported successful synthesis of this compound.[1]

Materials:

  • Benzoic Acid (e.g., 67 mol)

  • 2-(2-Butoxyethoxy)ethanol (e.g., 72 mol)

  • Concentrated Sulfuric Acid (e.g., 0.72 mol)

  • Heptane (for azeotropic water removal)

  • 20% Aqueous Sodium Hydroxide

Procedure:

  • Charge a suitable reactor with benzoic acid, 2-(2-butoxyethoxy)ethanol, and heptane.

  • Add the concentrated sulfuric acid catalyst to the reaction mixture.

  • Heat the mixture to a temperature of 125-150°C.

  • Continuously remove the water formed during the reaction by azeotropic distillation using a Dean-Stark apparatus.

  • Maintain the reaction at this temperature for 13-15 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture.

  • Neutralize the mixture to a neutral pH with a 20% aqueous sodium hydroxide solution.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Purification Workflow for Impure Product

Caption: A step-by-step guide to purifying a discolored product.

References

Technical Support Center: Purification of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Butoxyethoxy)ethyl benzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as benzoic acid and 2-(2-butoxyethoxy)ethanol. Other potential impurities are water, the acid catalyst (e.g., sulfuric acid), and byproducts from side reactions, such as butanal, which can cause an unpleasant odor even in trace amounts.[1]

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: The boiling point of this compound is approximately 334.9°C at atmospheric pressure (760 mmHg).[2] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of the desired product from lower and higher boiling point impurities. Due to the high boiling point, vacuum distillation is often recommended to prevent thermal decomposition of the product.

Q3: Can this compound be purified by recrystallization?

A3: As this compound is a liquid at room temperature, traditional recrystallization is not a suitable primary purification method. However, if solid impurities are present, they can be removed by filtration. For liquid esters, purification is typically achieved through distillation or chromatography.

Q4: What are the recommended solvent systems for column chromatography of this compound?

A4: For the purification of esters like this compound by column chromatography, a common stationary phase is silica gel. A gradient of non-polar to moderately polar solvents is typically effective. Good starting points for solvent systems include mixtures of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. For example, a gradient starting from 100% hexane and gradually increasing to a 9:1 or 4:1 hexane to ethyl acetate ratio can effectively separate the product from less polar and more polar impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation
Problem Possible Cause Solution
Product has a yellow tint after distillation. Thermal decomposition due to high distillation temperature.Perform the distillation under vacuum to lower the boiling point of the product. Ensure the heating mantle temperature is not excessively high.
Product has an unpleasant odor. Presence of trace impurities like butanal.[1]Use a distillation column with a higher number of theoretical plates for better separation. A pre-distillation wash with a dilute sodium bicarbonate solution can help remove some acidic impurities that may contribute to odor.
Poor separation of product from starting materials. Boiling points of the product and impurities are too close for simple distillation.Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to increase separation efficiency. Optimize the reflux ratio to favor the separation of components with close boiling points.
Bumping or uneven boiling. Lack of boiling chips or uneven heating.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure the heating mantle is in good contact with the flask for even heat distribution.
Product yield is low. Incomplete reaction or loss of product during workup and transfer.Ensure the initial esterification reaction has gone to completion. Minimize transfers between glassware. Ensure the distillation apparatus is properly sealed to prevent loss of vapor.
Column Chromatography
Problem Possible Cause Solution
Product elutes with the solvent front. The solvent system is too polar.Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.
Product does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, a stronger solvent like dichloromethane or a small percentage of methanol in the eluent may be necessary.
Poor separation between the product and an impurity (streaking or overlapping peaks). Inappropriate solvent system or overloaded column.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation before running the column. Ensure the amount of crude product loaded onto the column is not excessive (typically 1-5% of the silica gel weight).
Cracks appear in the silica gel bed. Improper packing of the column.Pack the column carefully as a slurry to ensure a homogenous and compact bed. Avoid letting the column run dry.
Product is contaminated with silica gel. Channelling in the column or disturbance of the top layer during solvent addition.Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent. Ensure the silica gel is packed evenly.

Data Presentation

Physicochemical Property Value
Molecular Formula C₁₅H₂₂O₄
Molecular Weight 266.33 g/mol
Boiling Point 334.9 °C at 760 mmHg[2]
Density 1.041 g/cm³[2]
Purification Method Typical Purity Achieved Key Parameters
Vacuum Distillation >99%[1]Pressure: 1-10 mmHg; Temperature: Dependent on vacuum
Column Chromatography >98%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Neutralization: Before distillation, wash the crude this compound with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst and unreacted benzoic acid. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude product.

  • Distillation: Add the dried crude product and a magnetic stir bar or boiling chips to the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied vacuum. Discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities begin to distill over.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent system.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 2-(2-Butoxyethoxy)ethyl benzoate Wash Wash with NaHCO₃(aq) CrudeProduct->Wash Dry Dry with MgSO₄ Wash->Dry Distillation Vacuum Distillation Dry->Distillation High Boiling Point Chromatography Column Chromatography Dry->Chromatography Lab Scale PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingDistillation Start Distillation Issue Q1 Yellow Product? Start->Q1 A1 Reduce Temperature (Use Vacuum) Q1->A1 Yes Q2 Bad Odor? Q1->Q2 No A2 Fractional Distillation Pre-wash with Base Q2->A2 Yes Q3 Poor Separation? Q2->Q3 No A3 Use Fractional Column Optimize Reflux Q3->A3 Yes Q4 Uneven Boiling? Q3->Q4 No A4 Add Boiling Chips Ensure Even Heating Q4->A4 Yes

Caption: Troubleshooting logic for distillation issues.

TroubleshootingChromatography Start Chromatography Issue Q1 Product Elutes Too Fast? Start->Q1 A1 Decrease Solvent Polarity Q1->A1 Yes Q2 Product Doesn't Elute? Q1->Q2 No A2 Increase Solvent Polarity Q2->A2 Yes Q3 Poor Separation? Q2->Q3 No A3 Optimize Solvent System (TLC) Reduce Load Q3->A3 Yes Q4 Cracked Column? Q3->Q4 No A4 Repack Column Carefully Q4->A4 Yes

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Purification of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2-Butoxyethoxy)ethyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as benzoic acid and 2-(2-butoxyethoxy)ethanol. Other potential impurities are residual catalysts (e.g., sulfuric acid), byproducts from side reactions like ether formation, and water formed during the esterification reaction.[1][2][3][4]

Q2: What is the primary method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound to a high degree of purity.[2] This method is suitable for separating the desired product from less volatile and more volatile impurities.

Q3: Why is it important to remove water during the synthesis of this compound?

A3: The synthesis of this compound via esterification is a reversible reaction that produces water as a byproduct.[2] Continuous removal of water is necessary to shift the equilibrium towards the formation of the ester, thereby increasing the reaction yield and minimizing impurities.[2]

Q4: Can side reactions occur during the synthesis, and how do they affect purity?

A4: Yes, side reactions can occur, particularly at elevated temperatures. For instance, the formation of ethers from the alcohol starting material can be a significant side reaction.[1] These byproducts can have boiling points close to the desired ester, making purification by distillation more challenging.[1]

Q5: What level of purity can be expected after distillation?

A5: With a properly designed distillation process, it is possible to achieve a purity of greater than 99.0% by weight for this compound.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Distillation Inefficient fractional distillation setup.- Ensure the distillation column has a sufficient number of theoretical plates. - Optimize the reflux ratio to improve separation efficiency. - Consider using a distillation column with a partition wall or a pasteurization section for enhanced purification.[2]
Overlapping boiling points of impurities and the product.- If ether impurities are suspected due to high reaction temperatures, consider re-optimizing the synthesis step to minimize their formation.[1] - Perform a pre-distillation wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like residual benzoic acid.
Presence of Water in Final Product Incomplete removal of water during the reaction.- During synthesis, ensure efficient azeotropic removal of water, for example, by using a Dean-Stark apparatus with a suitable solvent like heptane.[2] - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Discoloration of the Final Product Thermal decomposition at high distillation temperatures.- Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.
Presence of catalyst residues.- Neutralize acidic catalysts before distillation.[2] - For solid catalysts, ensure they are completely filtered out before proceeding with distillation.[4]

Experimental Protocols

Protocol for Purification by Fractional Vacuum Distillation
  • Neutralization and Washing (Optional but Recommended):

    • Transfer the crude this compound to a separatory funnel.

    • Wash the crude product with a saturated solution of sodium bicarbonate to remove any unreacted benzoic acid.

    • Follow with a wash with deionized water to remove any remaining salts.

    • Finally, wash with brine to facilitate phase separation.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Fractional Vacuum Distillation:

    • Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

    • Transfer the dried crude product to the distillation flask.

    • Gradually reduce the pressure to the desired level.

    • Begin heating the distillation flask.

    • Collect the initial fractions, which will primarily consist of lower-boiling point impurities such as residual solvents (e.g., heptane) and unreacted 2-(2-butoxyethoxy)ethanol.[2]

    • Monitor the temperature at the head of the column. A sharp increase in temperature will indicate the distillation of the main product.

    • Collect the main fraction of this compound at its characteristic boiling point under the specific vacuum pressure.

    • Stop the distillation before the temperature rises significantly again to avoid collecting higher-boiling point impurities.

Quantitative Data

Parameter Crude Product Purified Product Reference
Purity of this compound Variable (dependent on reaction completion)> 99.0% by weight[2]
Key Impurities Benzoic acid, 2-(2-butoxyethoxy)ethanol, water, catalyst residueTrace amounts of starting materials and byproducts[2][3][4]

Purification Workflow

PurificationWorkflow crude_product Crude 2-(2-Butoxyethoxy)ethyl benzoate neutralization Neutralization & Washing (e.g., with NaHCO3 soln) crude_product->neutralization drying Drying (e.g., with Na2SO4) neutralization->drying distillation Fractional Vacuum Distillation drying->distillation impurities_low Low-boiling impurities (e.g., unreacted alcohol, water) distillation->impurities_low First Fractions pure_product Purified Product (>99% purity) distillation->pure_product Main Fraction impurities_high High-boiling impurities (e.g., byproducts) distillation->impurities_high Residue

References

troubleshooting common issues in 2-(2-Butoxyethoxy)ethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(2-Butoxyethoxy)ethyl benzoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis is typically achieved through a Fischer-Speier esterification. This is an acid-catalyzed reaction where benzoic acid and 2-(2-butoxyethoxy)ethanol are heated, producing the ester and water.[1][2] Due to the reversible nature of the reaction, specific conditions are required to ensure a high yield of the final product.[1][3]

Q2: My reaction yield is low. How can I improve it?

Low yield is a common issue in Fischer esterification because the reaction exists in equilibrium with the starting materials.[1][4] To drive the reaction toward the product side, consider the following strategies:

  • Water Removal: The continuous removal of water as it is formed is the most critical factor for achieving high yields.[3][4] This is typically accomplished by heating the reaction under reflux with a Dean-Stark apparatus, often using an azeotropic solvent like heptane or toluene to facilitate water removal.[5]

  • Excess Reactant: Using a molar excess of one of the reactants, usually the more cost-effective or easily removable one (in this case, 2-(2-butoxyethoxy)ethanol), can shift the equilibrium to favor product formation, in accordance with Le Châtelier's Principle.[2][6]

  • Catalyst Activity: Ensure a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[4][5] The catalyst increases the reaction rate but does not change the equilibrium position.[1]

  • Reaction Time and Temperature: The reaction often requires prolonged heating (13-15 hours) at elevated temperatures (125-150°C) to reach completion.[5][7] Insufficient time or temperature will result in a lower yield.

Q3: My final product has a strong, unpleasant odor. What is the cause and how can it be removed?

An unpleasant odor in the final product, even at purities exceeding 99%, is a known issue. This is attributed to the presence of trace amounts of butanal, which can be detected by smell at concentrations above 1 part per million (ppm).[5][7]

Solution: Standard laboratory distillation is often insufficient to remove this impurity.

  • High-Efficiency Distillation: The most effective method for removing butanal is high-efficiency fractional distillation. Specialized equipment, such as a distillation column with a dividing wall or a pasteurization section, has been shown to reduce butanal content to below 0.6 ppm.[5]

  • Bisulfite Washing: Aldehyd impurities can sometimes be removed by washing the organic phase with an aqueous solution of a bisulfite salt, which reacts with the aldehyde to form a water-soluble salt that can be separated.[8]

Q4: I'm having difficulty with the workup and purification. What is a reliable procedure?

A systematic workup is crucial for isolating a pure product. A general procedure for purifying high-boiling point esters involves several steps:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acid catalyst. This is a critical step and is typically done by washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is no longer acidic.[5][9]

  • Aqueous Washing: Wash the organic layer with water or brine (saturated NaCl solution) to remove any remaining salts, neutralized catalyst, and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the solid.

  • Distillation: Remove the solvent (if any) under reduced pressure. The final product is then purified by vacuum distillation.[10] Given the high boiling point of this compound (approx. 335°C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[11]

Q5: How can I monitor the progress of the reaction?

To avoid unnecessarily long reaction times or premature termination, the reaction's progress can be monitored.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method.[12] Spot the reaction mixture on a TLC plate alongside the starting materials (benzoic acid and the alcohol). The disappearance of the starting materials and the appearance of a new spot corresponding to the ester indicate the reaction's progress.

  • Gas Chromatography (GC): For a more quantitative assessment, small aliquots of the reaction mixture can be withdrawn, worked up, and analyzed by GC to determine the relative amounts of reactants and product.

Q6: What analytical methods are suitable for characterizing the final product?

Several analytical techniques can be used to confirm the purity and identity of the synthesized this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying volatile impurities like butanal.[13]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the characteristic ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and the absence of the broad hydroxyl (-OH) stretch from the starting materials.

Experimental Protocol

The following is a representative lab-scale protocol for the synthesis of this compound based on established industrial processes.[5][7]

Materials:

  • Benzoic Acid

  • 2-(2-Butoxyethoxy)ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Heptane (or Toluene)

  • 20% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Charging Reactants: To the flask, add benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (1.05-1.1 eq), and heptane (as the azeotropic solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.01 eq).

  • Reflux: Heat the mixture to a steady reflux (reaction temperature typically 125-150°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with heptane. Continue refluxing for 13-15 hours or until no more water is collected.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with 20% aqueous NaOH to neutralize the sulfuric acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Washing: Wash the organic layer successively with water and then with brine.

  • Drying: Transfer the organic layer to a flask and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the heptane using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

Data Presentation

Table 1: Typical Experimental Parameters

ParameterValue/ConditionPurpose
Reactants Benzoic Acid, 2-(2-Butoxyethoxy)ethanolFormation of the ester
Reactant Ratio ~1:1.05 (Acid:Alcohol)A slight excess of alcohol helps drive the equilibrium
Catalyst Concentrated Sulfuric AcidIncreases the rate of reaction
Temperature 125 - 150 °CProvides activation energy for the reaction
Reaction Time 13 - 15 hoursTo allow the reaction to reach completion
Water Removal Azeotropic distillation with HeptaneShifts equilibrium to favor product formation[5][7]

Table 2: Example Impurity Profile of 2-Butoxyethyl Benzoate

ImpurityConcentration (Conventional Distillation)Concentration (Specialized Distillation)
Butanal > 1 ppm (malodorous)< 0.6 ppm (odor-free)[5]

Visualizations

Synthesis Pathway

G Synthesis of this compound cluster_reactants A Benzoic Acid A->reaction_point B 2-(2-Butoxyethoxy)ethanol B->reaction_point C H+ Catalyst C->reaction_point Esterification (Reflux) D 2-(2-Butoxyethoxy)ethyl benzoate reaction_point->D + E Water

Caption: Fischer esterification synthesis pathway.

Troubleshooting Workflow

Troubleshooting Troubleshooting Workflow for Synthesis Issues start Problem Encountered low_yield Low or No Product Yield start->low_yield Yield Issue impure Product is Impure / Has Odor start->impure Purity Issue check_water Is water being removed efficiently? low_yield->check_water odor Unpleasant Odor Present? impure->odor check_conditions Are reaction time and temperature adequate? check_water->check_conditions Yes fix_water ACTION: Improve water removal (e.g., check Dean-Stark setup). check_water->fix_water No fix_conditions ACTION: Increase reaction time or temperature as per protocol. check_conditions->fix_conditions No end Problem Solved check_conditions->end Yes, review other factors. fix_water->end fix_conditions->end odor_cause DIAGNOSIS: Likely Butanal Impurity odor->odor_cause Yes other_impurity DIAGNOSIS: Unreacted Starting Materials or Catalyst Residue odor->other_impurity No odor_fix ACTION: Perform high-efficiency fractional vacuum distillation. odor_cause->odor_fix odor_fix->end impurity_fix ACTION: Improve workup: - Ensure complete neutralization - Thorough aqueous washes other_impurity->impurity_fix impurity_fix->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing 2-(2-Butoxyethoxy)ethyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification reaction to synthesize 2-(2-Butoxyethoxy)ethyl benzoate. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data presented for easy comparison.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general reaction for producing this compound?

A1: The synthesis is a Fischer esterification, a reversible acid-catalyzed reaction between benzoic acid and 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether).[1][2][3][4] Water is produced as a byproduct. To achieve a high yield, the reaction equilibrium must be shifted towards the products.[3][5]

Q2: What are the typical catalysts used for this esterification?

A2: A variety of acid catalysts can be used. Common examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), phosphoric acid, and acidic ion-exchange resins.[1][2][6] Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, and metal-containing catalysts like titanium compounds have also been employed.[7][8]

Q3: Why is continuous water removal important during the reaction?

A3: Since the esterification is a reversible reaction, water is a product that can react with the ester to convert it back to the starting materials (a process called hydrolysis).[3][9] According to Le Chatelier's Principle, continuously removing water as it is formed shifts the equilibrium to favor the formation of the ester, thereby increasing the overall conversion and final yield.[3][5] This is often accomplished through azeotropic distillation using a Dean-Stark apparatus with a solvent like heptane.[1][2]

Q4: How can I increase the reaction yield?

A4: Besides removing water, you can increase the yield by using a large excess of one of the reactants, typically the more cost-effective or easily removable one, which is usually the alcohol [2-(2-butoxyethoxy)ethanol].[3][4] Using a several-fold molar excess of the alcohol can significantly shift the equilibrium towards the product side.[3][4] Optimizing catalyst concentration, reaction temperature, and time are also crucial factors.[1][10]

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is cooled. The acidic catalyst is neutralized with a weak base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate.[1][2][4] The crude product is then typically extracted with an organic solvent, washed with water and/or brine to remove salts and water-soluble impurities, and dried over an anhydrous salt like sodium sulfate.[4][11] The final purification is achieved by distillation, often under vacuum, to isolate the pure this compound.[1][2]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Water Removal: The equilibrium is not shifted towards the product.[3] 2. Insufficient Catalyst: The reaction rate is too slow. 3. Low Reaction Temperature: The reaction has not been sufficiently activated.[12] 4. Reactant Stoichiometry: Molar ratios are not optimized to favor product formation.[3][4]1. Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., heptane, toluene) to continuously remove water.[1][5] 2. Verify catalyst concentration is within the optimal range (e.g., 0.3-0.5% by weight).[1] 3. Increase the reaction temperature within the recommended range (e.g., 125-150 °C).[1][2] 4. Use a large excess of 2-(2-butoxyethoxy)ethanol to drive the reaction forward.[3][4]
Stalled Reaction 1. Catalyst Deactivation: The catalyst may have been neutralized or poisoned. 2. Reversible Reaction at Equilibrium: The reaction has reached its natural equilibrium point under the current conditions.[5]1. Check the purity of reactants and ensure no basic impurities are present. Consider using a fresh batch of catalyst. 2. Actively remove water from the reaction mixture or add an excess of the alcohol reactant to push the equilibrium further to the right.[3][5]
Difficult Phase Separation 1. Emulsion Formation: Vigorous shaking during washing, especially after bicarbonate addition, can cause emulsions. 2. High Solubility of Ester: The ester may have some solubility in the aqueous layer, especially if a large excess of alcohol is present.[4][13]1. Add a saturated brine (NaCl) solution during the wash steps to break the emulsion and decrease the solubility of the organic product in the aqueous layer. 2. When washing with sodium bicarbonate, swirl gently and vent the separatory funnel frequently to release CO₂ pressure before shaking.[4][11]
Product Contaminated with Benzoic Acid 1. Incomplete Reaction: The reaction did not proceed to completion. 2. Insufficient Neutralization/Washing: The acidic starting material was not fully removed during the work-up.1. Increase reaction time or re-evaluate reaction conditions (temperature, catalyst) to drive the reaction to completion. 2. Perform multiple washes with a saturated sodium bicarbonate solution.[14] Test the final aqueous wash with pH paper to ensure it is basic, confirming the removal of all acidic components.[11]
Product Has Unpleasant Odor 1. Presence of Impurities: Even after distillation, trace impurities may remain.[1]1. Ensure high-purity starting materials. 2. Improve purification by using fractional distillation or a specialized distillation column (e.g., with a pasteurizing section) to effectively separate the pure ester from odor-causing impurities.[1]

Section 3: Data Presentation

Table 1: Typical Reaction Parameters for this compound Esterification

ParameterRange/ValueNotesSource(s)
Reactants Benzoic Acid, 2-(2-Butoxyethoxy)ethanol-[1][2]
Molar Ratio (Alcohol:Acid)1:1 to 10:1A ratio of ~1.07:1 has been used.[1][2] Using a large excess of alcohol (e.g., >4:1) can significantly improve yield.[3][4][1][2][3][4]
Catalyst Sulfuric Acid, TsOH, etc.Acidic catalysts are standard for Fischer esterification.[1][2]
Catalyst Loading 0.01% to 5% (by weight)A preferred range is 0.3-0.5% by weight.[1][1]
Temperature 70 °C to 190 °CA common industrial range is 125-150 °C.[1][2][1][2]
Reaction Time 3 to 15 hoursHighly dependent on temperature, catalyst loading, and efficiency of water removal.[1][2][8]
Water Removal Azeotropic DistillationHeptane is an effective entraining agent to co-distill with water.[1][2][1][2]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a general lab-scale procedure for the esterification reaction.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser.

  • Charge Reactants: To the round-bottom flask, add benzoic acid (1.0 eq), 2-(2-butoxyethoxy)ethanol (e.g., 1.1 eq for a small excess, or >4 eq for driving the equilibrium), and an azeotropic solvent such as heptane.

  • Add Catalyst: While stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.3-0.5% of the total reactant weight).[1]

  • Heat Reaction: Heat the mixture to reflux. The temperature should be sufficient to cause the azeotropic mixture of heptane and water to distill and collect in the Dean-Stark trap (typically 125-150 °C).[1][2]

  • Monitor Progress: Continue the reaction, allowing the collected water to separate in the trap. The reaction is typically run for several hours (e.g., 13-15 hours) or until no more water is collected, indicating the reaction has reached completion.[1][2]

  • Cool Down: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature.

Protocol 2: Work-up and Purification

This protocol details the steps to isolate and purify the crude product.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Slowly add a 5-10% aqueous sodium bicarbonate or sodium hydroxide solution to the separatory funnel.[1][4] Swirl gently and vent frequently to release the pressure from any CO₂ gas evolved. Continue adding the base until the aqueous layer is neutral or slightly basic to pH paper.

  • Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Wash:

    • Wash the organic layer with water (e.g., 2 x 50 mL for a 250 mL scale reaction).

    • Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water and break any emulsions.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the dried solution to remove the drying agent. Remove the heptane and any residual volatile components using a rotary evaporator.

  • Final Purification: Purify the remaining crude ester by vacuum distillation to obtain the final high-purity this compound.[1][2]

Section 5: Visual Guides

G cluster_workflow General Esterification Workflow reactants Reactants & Solvent (Benzoic Acid, Alcohol, Heptane) catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat to Reflux with Continuous Water Removal (Dean-Stark Apparatus) catalyst->reflux crude Crude Product Mixture reflux->crude workup Neutralization & Aqueous Work-up (Base, Water, Brine Washes) crude->workup purification Purification (Drying & Vacuum Distillation) workup->purification product Final Product: This compound purification->product G cluster_troubleshooting Troubleshooting Logic for Low Yield start Problem: Low Ester Yield q1 Was water effectively removed during reaction? start->q1 s1 Solution: Implement/Check Dean-Stark apparatus & azeotrope. q1->s1 No q2 Was an excess of alcohol reactant used? q1->q2 Yes s1->q2 s2 Solution: Increase Alcohol:Acid molar ratio (e.g., >4:1). q2->s2 No q3 Were temperature and catalyst concentration adequate? q2->q3 Yes s2->q3 s3 Solution: Increase temperature and/or verify catalyst loading. q3->s3 No end Yield should improve. Monitor reaction progress (TLC/GC). q3->end Yes s3->end

References

Technical Support Center: Stability of 2-(2-Butoxyethoxy)ethyl Benzoate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Butoxyethoxy)ethyl benzoate in various formulations.

Introduction

This compound is a versatile excipient used in a variety of pharmaceutical formulations. Its chemical structure, possessing both an ester and an ether linkage, makes it susceptible to specific degradation pathways that can impact the stability, efficacy, and safety of the final drug product. This guide will address potential stability issues and provide practical solutions for formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis of the benzoate ester and oxidation of the polyether chain.[1][2]

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to form benzoic acid and 2-(2-butoxyethoxy)ethanol.[3][4] This reaction is often catalyzed by acids or bases.[3]

  • Oxidation: The ether linkages are susceptible to oxidation, which can be initiated by heat, light, or the presence of peroxides. This can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.[5][6]

Q2: What are the main factors that can accelerate the degradation of this compound in a formulation?

A2: Several factors can influence the stability of this compound:

  • pH: Both acidic and basic pH conditions can significantly accelerate the hydrolysis of the ester bond.[3][7] The rate of hydrolysis is generally lowest at a near-neutral pH.

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[8][9]

  • Light: Exposure to light, particularly UV light, can promote photolytic degradation, especially of the aromatic benzoate portion, and can also initiate oxidative degradation of the ether chain.[10][11]

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the ether chain.[5][6]

  • Excipient Interactions: Certain excipients, such as those with acidic or basic properties, or those containing reactive impurities like peroxides, can promote degradation.[12]

Q3: What are the potential consequences of this compound degradation in my formulation?

A3: Degradation can lead to several undesirable outcomes:

  • Loss of Active Pharmaceutical Ingredient (API) Potency: If the excipient degrades, it can alter the microenvironment of the formulation and potentially affect the stability of the API.

  • Formation of Impurities: Degradation products can be impurities that may have their own toxicological profiles and could compromise the safety of the drug product.

  • Changes in Physical Properties: Degradation can lead to changes in the formulation's appearance, viscosity, pH, and odor.

  • Phase Separation: In emulsion-based formulations, the degradation of this excipient could lead to instability and phase separation.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for quantifying the parent compound and its degradation products.[13] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[14]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability issues encountered with formulations containing this compound.

Issue 1: Loss of Assay of this compound Over Time
Potential Root Cause Troubleshooting Steps
Ester Hydrolysis 1. Analyze pH: Measure the pH of the formulation. If it is acidic or basic, consider adjusting it to a more neutral range (pH 5-7).[7] 2. Buffer Selection: If a buffer is used, ensure it is stable and does not catalyze the hydrolysis. Phosphate and citrate buffers are common choices. 3. Water Content: For non-aqueous formulations, minimize the water content. For aqueous formulations, assess if the concentration of the excipient can be optimized.
Oxidative Degradation 1. Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. 2. Antioxidants: Evaluate the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the formulation. 3. Chelating Agents: If metal ions are present (which can catalyze oxidation), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Photodegradation 1. Light-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light.[10] 2. Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the extent of degradation upon light exposure.[15]
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Potential Root Cause Troubleshooting Steps
Formation of Hydrolysis Degradants 1. Peak Identification: Use LC-MS to identify the mass of the unknown peak. A peak corresponding to the mass of benzoic acid or 2-(2-butoxyethoxy)ethanol would suggest hydrolysis. 2. Forced Degradation: Perform forced degradation studies (acidic, basic, and neutral hydrolysis) to confirm the identity of the degradation product.
Formation of Oxidative Degradants 1. Peak Identification: Use LC-MS to identify the mass of the unknown peak. The presence of peaks with additional oxygen atoms would suggest oxidation. 2. Forced Degradation: Perform forced degradation studies using an oxidizing agent (e.g., hydrogen peroxide) to confirm the identity of the degradation products.
Excipient Interaction 1. Compatibility Studies: Conduct binary compatibility studies of this compound with each excipient in the formulation under stressed conditions (e.g., elevated temperature).[12]

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

Degradation PathwayKey Influencing FactorsPotential Degradation ProductsMitigation Strategies
Ester Hydrolysis pH (acidic or basic), Temperature, Water ContentBenzoic Acid, 2-(2-Butoxyethoxy)ethanolpH optimization (target pH 5-7), Use of buffers, Minimize water content, Refrigeration
Oxidative Degradation Oxygen, Light, Temperature, Metal Ions, PeroxidesAldehydes, Ketones, Carboxylic AcidsInert atmosphere packaging, Addition of antioxidants (e.g., BHT, BHA), Addition of chelating agents (e.g., EDTA), Light-protective packaging
Photodegradation UV and Visible LightVarious photolytic productsLight-protective packaging (amber, opaque), Avoid exposure to direct sunlight

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Formulations

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[15][16][17]

Materials:

  • This compound formulation

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Mobile phase for HPLC

  • HPLC system with UV and/or MS detector

Procedure:

  • Acid Hydrolysis:

    • Treat the formulation with 0.1 N HCl and 1 N HCl.

    • Incubate samples at 60°C and room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Treat the formulation with 0.1 N NaOH and 1 N NaOH.

    • Incubate samples at room temperature.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the formulation with 3% H₂O₂ and 30% H₂O₂.

    • Incubate samples at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Expose the formulation to dry heat (e.g., 80°C).

    • Withdraw aliquots at appropriate time points.

  • Photostability Testing:

    • Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

    • Include a dark control sample.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Determine the percentage degradation and identify major degradation products using LC-MS.

Mandatory Visualizations

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_products Benzoic Acid + 2-(2-Butoxyethoxy)ethanol main->hydrolysis_products H₂O / H⁺ or OH⁻ oxidation_products Aldehydes, Ketones, Carboxylic Acids main->oxidation_products O₂ / Light / Heat

Caption: Primary degradation pathways of this compound.

G Troubleshooting Workflow for Formulation Instability start Instability Observed (e.g., Assay Loss, New Peaks) check_hydrolysis Investigate Hydrolysis (Check pH, Water Content) start->check_hydrolysis check_oxidation Investigate Oxidation (Check O₂ exposure, Antioxidants) start->check_oxidation check_photo Investigate Photodegradation (Check Light Exposure) start->check_photo check_excipient Investigate Excipient Compatibility start->check_excipient reformulate Reformulate (Adjust pH, Add Antioxidant, etc.) check_hydrolysis->reformulate check_oxidation->reformulate check_photo->reformulate check_excipient->reformulate end Stable Formulation reformulate->end

Caption: A logical workflow for troubleshooting stability issues.

References

analytical method development for 2-(2-Butoxyethoxy)ethyl benzoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and quantification of 2-(2-Butoxyethoxy)ethyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The two primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). The choice between these techniques will depend on the sample matrix, required sensitivity, and the availability of instrumentation.

Q2: What is a suitable starting point for developing an HPLC method?

A2: A good starting point for an HPLC method is to use a reversed-phase C18 or C8 column. The mobile phase can be a mixture of acetonitrile or methanol and water.[1][2][3][4] Given the non-polar nature of the molecule, a higher proportion of the organic solvent will likely be required. UV detection at a wavelength between 235 nm and 258 nm is recommended, as benzoate esters typically absorb in this range.[1][2][4][5]

Q3: Can GC-MS be used for the analysis of this compound?

A3: Yes, GC-MS is a suitable technique. The compound has a boiling point of 334.9°C, which is within the working range of standard GC systems.[6] A non-polar capillary column is recommended for the separation, where analytes are typically eluted based on their boiling points.[7] Mass spectrometry provides high selectivity and allows for definitive peak identification.

Q4: How should I prepare my samples for analysis?

A4: Sample preparation will depend on the matrix. For liquid samples such as cosmetics or industrial formulations, a simple "dilute and shoot" approach is often sufficient. This involves diluting the sample in a suitable organic solvent like methanol or acetonitrile, followed by vortexing, sonication to ensure complete dissolution, and filtration through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8][9][10]

Q5: Are there any known interferences I should be aware of?

A5: Potential interferences can arise from the sample matrix, including other esters, plasticizers, or UV absorbers that may be present in the formulation. Phthalate plasticizers are a common interference. It is crucial to run a matrix blank to identify any potential interfering peaks. If interferences are present, method development will need to focus on achieving adequate chromatographic resolution.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor peak shape (fronting or tailing) 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of active sites on the column.1. Flush the column or replace it if it's old. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Use a mobile phase with an additive like triethylamine or a highly deactivated column.
No peak or very small peak 1. Incorrect injection volume. 2. Sample concentration is too low. 3. Detector issue (e.g., lamp off).1. Verify the autosampler is functioning correctly. 2. Prepare a more concentrated sample. 3. Check the detector status and lamp life.
Drifting baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations.1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.
Ghost peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Run a blank injection with a strong solvent to clean the injector and column. 2. Prepare fresh mobile phase and flush the system.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Broad peaks 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column contamination.1. Increase the injection port temperature (e.g., to 280-300°C). 2. Optimize the carrier gas flow rate. 3. Bake out the column at a high temperature or trim the front end.
Peak splitting 1. Improper injection technique. 2. Incompatible solvent.1. Ensure a fast and smooth injection. 2. Use a solvent that is compatible with the stationary phase.
Low sensitivity 1. Leak in the system. 2. Ion source is dirty. 3. Incorrect MS settings.1. Perform a leak check of the GC-MS system. 2. Clean the ion source. 3. Optimize the MS parameters (e.g., ionization energy, detector voltage).
Mass spectrum does not match library 1. Co-eluting peak. 2. Background interference.1. Improve chromatographic separation by adjusting the temperature program or using a different column. 2. Check for background ions and subtract the background spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column oven set to 30°C.

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detection wavelength: 254 nm.[5]

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in acetonitrile.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: GC-MS Method for Quantification
  • Chromatographic System:

    • GC system with a Mass Spectrometric detector.

    • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector temperature: 280°C.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven temperature program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-450.

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC method, using a suitable solvent such as ethyl acetate or dichloromethane.

  • Analysis:

    • Inject the standards and samples.

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Quantify using a calibration curve generated from the peak areas of the standards.

Visualizations

MethodSelectionWorkflow start Start: Need to quantify this compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity simple_matrix Simple Matrix (e.g., pure substance, simple formulation) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., cosmetic cream, industrial mixture) matrix_complexity->complex_matrix High instrument_availability Check Instrument Availability hplc_available HPLC-UV Available instrument_availability->hplc_available Yes gcms_available GC-MS Available instrument_availability->gcms_available Yes simple_matrix->instrument_availability develop_gcms Develop GC-MS Method complex_matrix->develop_gcms High selectivity needed develop_hplc Develop HPLC-UV Method hplc_available->develop_hplc gcms_available->develop_gcms validate_method Validate Method (Linearity, Accuracy, Precision) develop_hplc->validate_method develop_gcms->validate_method end End: Quantified Result validate_method->end

Caption: Workflow for selecting an analytical method.

TroubleshootingLogic start Analytical Problem Encountered peak_issue Is the issue with the peak? start->peak_issue baseline_issue Is the issue with the baseline? start->baseline_issue no_peak No Peak / Small Peak peak_issue->no_peak Yes bad_shape Poor Peak Shape peak_issue->bad_shape Yes drifting_baseline Drifting Baseline baseline_issue->drifting_baseline Yes noisy_baseline Noisy Baseline baseline_issue->noisy_baseline Yes check_conc Check Sample Concentration & Injection Volume no_peak->check_conc check_detector Check Detector Settings & Lamp no_peak->check_detector check_column Check Column Health bad_shape->check_column check_solvent Check Sample Solvent Compatibility bad_shape->check_solvent solution Problem Resolved check_conc->solution check_detector->solution check_column->solution check_solvent->solution equilibrate Equilibrate System drifting_baseline->equilibrate check_mobile_phase Check Mobile Phase / Carrier Gas noisy_baseline->check_mobile_phase equilibrate->solution check_mobile_phase->solution

Caption: A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Butoxyethoxy)ethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-(2-Butoxyethoxy)ethyl benzoate, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the solubility of similar compounds, this compound is anticipated to be soluble in common laboratory solvents such as:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Aprotic polar solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile)

  • Glycols (e.g., polyethylene glycol, propylene glycol)

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: To prepare a stock solution, it is recommended to start with a non-polar organic solvent in which the compound is likely to have high solubility, such as DMSO or ethanol.[1][2] A general protocol is provided in the "Experimental Protocols" section below.

Q4: My this compound is precipitating when I add it to my aqueous experimental medium. What can I do?

A4: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. Several strategies can be employed to overcome this:

  • Use of Co-solvents: Introduce a water-miscible organic solvent (co-solvent) into the aqueous medium before adding your compound.[3][4][5]

  • Stepwise Dilution: Instead of adding the concentrated stock solution directly, perform a series of dilutions in a mixture of the organic solvent and the aqueous medium.[6]

  • Lowering the Stock Solution Concentration: If precipitation persists, try preparing a less concentrated initial stock solution.[3]

  • Sonication: Use of an ultrasonic bath can help to disperse and dissolve small amounts of precipitate.[1]

  • Gentle Heating: In some cases, gentle warming of the solution can aid in dissolution, but be cautious of potential compound degradation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound will not dissolve in the initial solvent. The chosen solvent has poor solvating power for the compound.- Try a different organic solvent from the list in FAQ #2. - Consider using a small amount of a stronger solvent like DMSO to create a concentrated stock, which can then be diluted.[1]
A cloudy solution or precipitate forms immediately upon addition to an aqueous buffer. The compound has very low solubility in the final aqueous concentration. The concentration of the organic solvent in the final solution is too low to maintain solubility.- Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system). - Use a co-solvent system (e.g., a mixture of ethanol and propylene glycol). - See the detailed protocol on preventing precipitation below.
The compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable. The temperature of the solution has changed, affecting solubility.- Prepare a fresh solution before each experiment. - Store the solution at a constant temperature. - Consider using a stabilizing agent if compatible with your experiment.
Inconsistent experimental results are observed. Incomplete dissolution or precipitation of the compound is leading to inaccurate concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Filter the final solution through a compatible syringe filter (e.g., PTFE for organic solutions) to remove any undissolved particles.

Data Presentation

Table 1: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)
This compound Water106 mg/L20
2-(2-Butoxyethoxy)ethyl acetateWater65 g/L20
2-(2-Butoxyethoxy)ethyl acetateAlcoholMiscibleNot Specified
2-(2-Butoxyethoxy)ethyl acetateEthanolMiscibleNot Specified
2-(2-Butoxyethoxy)ethyl acetateAcetoneMiscibleNot Specified
2-ButoxyethanolWaterMiscible25
2-ButoxyethanolOrganic SolventsSolubleNot Specified
Ethyl benzoateWater0.72 mg/mL25
Ethyl benzoateOrganic SolventsMiscibleNot Specified

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Protocol 2: Dilution into Aqueous Media to Prevent Precipitation

This protocol provides a method for diluting a concentrated organic stock solution of this compound into an aqueous medium while minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Aqueous experimental medium (e.g., buffer, cell culture medium)

  • Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the final desired concentration of this compound and the final percentage of the organic co-solvent in your experimental medium. Note: The final co-solvent concentration should be kept as low as possible to avoid affecting the experimental system.

  • In a sterile tube, prepare an intermediate dilution by adding a small volume of the concentrated stock solution to the chosen co-solvent.

  • In a separate tube containing the bulk of your aqueous medium, slowly add the intermediate dilution from step 2 while gently vortexing or stirring.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, consider increasing the co-solvent concentration or using a different co-solvent system.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (Stock + Co-solvent) stock->intermediate Dilute add_to_aqueous Slowly Add to Aqueous Medium with Stirring intermediate->add_to_aqueous final_solution Final Experimental Solution add_to_aqueous->final_solution

Caption: Experimental workflow for preparing and diluting this compound.

troubleshooting_logic start Dissolving this compound is_soluble Is the compound fully dissolved? start->is_soluble precipitation Does precipitation occur in aqueous media? is_soluble->precipitation Yes change_solvent Try a different organic solvent (e.g., Ethanol, Acetone) is_soluble->change_solvent No success Solution Ready for Experiment precipitation->success No use_cosolvent Use a co-solvent (e.g., PEG 400, Propylene Glycol) precipitation->use_cosolvent Yes change_solvent->is_soluble stepwise_dilution Perform stepwise dilution use_cosolvent->stepwise_dilution lower_concentration Lower stock solution concentration stepwise_dilution->lower_concentration lower_concentration->precipitation

Caption: Troubleshooting logic for overcoming solubility issues.

References

Technical Support Center: Enhancing the Plasticizing Efficiency of 2-(2-Butoxyethoxy)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using 2-(2-Butoxyethoxy)ethyl benzoate as a plasticizer.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: The plasticized polymer exhibits brittleness, especially at low temperatures.

Potential Causes:

  • Insufficient Plasticizer Concentration: The amount of this compound may be too low to effectively lower the glass transition temperature (Tg) of the polymer below the operating temperature.[1][2] Polymers become hard and brittle when cooled below their Tg.[1][2]

  • Poor Compatibility: Although benzoate plasticizers generally have good compatibility, suboptimal processing conditions or interactions with other additives could lead to poor dispersion within the polymer matrix.

  • Inadequate Processing: If the plasticizer is not uniformly mixed during processing, some regions of the polymer will have a lower concentration of plasticizer, leading to localized brittleness.

Solutions:

  • Increase Plasticizer Concentration: Incrementally increase the concentration of this compound in the formulation. Monitor the change in flexibility and determine the optimal concentration that meets the desired mechanical properties without introducing other issues like tackiness.[3]

  • Incorporate a Co-Plasticizer: The use of a secondary plasticizer can create a synergistic effect, improving low-temperature flexibility. For instance, blending with an adipate-based plasticizer, such as bis(2-(2-butoxyethoxy)ethyl) adipate, may enhance performance.[4]

  • Optimize Processing Parameters: Ensure that the mixing temperature and time are sufficient to achieve a homogeneous blend of the polymer and plasticizer.[5]

dot

Caption: Troubleshooting workflow for addressing polymer brittleness.

Issue 2: The surface of the plasticized material feels tacky or oily.

Potential Causes:

  • Plasticizer Migration: Excess or incompatible plasticizer can migrate to the surface of the polymer over time, a phenomenon known as "blooming" or "exudation."[6][7] This is a primary cause of surface tackiness.[6]

  • High Plasticizer Concentration: Using a concentration of this compound that exceeds its compatibility limit with the polymer will lead to exudation.

  • Environmental Factors: Elevated temperatures can accelerate plasticizer migration.[6]

Solutions:

  • Optimize Plasticizer Concentration: Reduce the amount of this compound to a level within the polymer's compatibility limit.

  • Use a Higher Molecular Weight Plasticizer Blend: While this compound is effective, blending it with a higher molecular weight plasticizer, such as a polymeric plasticizer, can reduce the overall tendency for migration.[7][8] Larger molecules diffuse more slowly.

  • Incorporate an Anti-Migration Agent: Certain additives can help to anchor the plasticizer within the polymer matrix.

  • Surface Coating: Applying a suitable topcoat can act as a barrier to prevent plasticizer from reaching the surface.[8]

dot

Tackiness_Causes_Solutions cluster_causes Potential Causes of Tackiness cluster_solutions Solutions Migration Plasticizer Migration (Exudation) Tackiness Problem: Surface Tackiness Migration->Tackiness High_Conc Excessive Plasticizer Concentration High_Conc->Tackiness Environment High Temperature Environment Environment->Tackiness Optimize_Conc Optimize Concentration Blend_Plasticizer Blend with High MW Plasticizer Surface_Coat Apply Surface Coating Tackiness->Optimize_Conc Tackiness->Blend_Plasticizer Tackiness->Surface_Coat

Caption: Causes and solutions for surface tackiness in plasticized polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as a plasticizer?

A1: this compound is an additive used to increase the flexibility, workability, and durability of polymeric materials.[9] It works by embedding itself between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), transitioning the material from a rigid to a more flexible state.[3]

Q2: How does the molecular weight of this compound influence its plasticizing efficiency?

A2: Generally, plasticizers with lower molecular weights exhibit better plasticizing efficiency.[6] However, there is a trade-off, as lower molecular weight plasticizers can have a higher tendency to migrate out of the polymer matrix. Benzoate plasticizers like this compound are often chosen for their balance of good plasticizing efficiency and relatively low volatility.[9]

Q3: Can this compound be used in combination with other plasticizers?

A3: Yes, it is common practice to use blends of plasticizers to achieve a desired balance of properties.[10] For example, blending this compound with a secondary plasticizer can enhance specific characteristics like low-temperature performance or reduce migration.

Q4: What polymers are compatible with this compound?

A4: Benzoate plasticizers are known to be compatible with a wide range of polymers, most notably polyvinyl chloride (PVC).[9] They are also used in other systems such as polyvinyl acetate (PVA) emulsions, acrylics, and in certain adhesive and coating formulations.[9]

Data Presentation

The following tables summarize typical quantitative data for a PVC formulation plasticized with a benzoate plasticizer. Note that specific values will vary depending on the exact polymer grade, other additives, and processing conditions.

Table 1: Effect of Plasticizer Concentration on Mechanical Properties of PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
050.25-
2030.515018.5
4022.128012.3
6017.83509.7

*phr: parts per hundred resin Data is illustrative, based on general trends for plasticized PVC.[3]

Table 2: Influence of Plasticizer on Thermal Properties

SamplePlasticizer (40 phr)Glass Transition Temp. (Tg) (°C)
Unplasticized PVCNone~85
Plasticized PVCBenzoate Ester~30

Data is illustrative, based on typical DSC results for plasticized PVC.[11][12]

Experimental Protocols

1. Protocol for Tensile Properties Testing (Adapted from ASTM D882)

This protocol determines the tensile strength, elongation, and modulus of thin plastic films.

  • Specimen Preparation:

    • Cut at least five test specimens from the plastic film in both the machine and transverse directions.

    • Specimens should be rectangular strips with a uniform width between 5.0 mm and 25.4 mm and at least 50 mm longer than the grip separation.[13]

    • Ensure the edges are smooth and free of nicks or tears.[13]

  • Test Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[14]

    • Set the initial grip separation on the tensile testing machine.

    • Place the specimen in the grips, ensuring it is aligned and not under tension.

    • Set the crosshead speed (rate of grip separation) as specified by the material standard.[14]

    • Start the test and record the load-extension curve until the specimen breaks.

  • Calculations:

    • Tensile Strength: The maximum tensile stress sustained by the specimen during the test.

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

    • Modulus of Elasticity: The ratio of stress to strain in the initial, linear portion of the stress-strain curve.

dot

Tensile_Testing_Workflow cluster_prep 1. Specimen Preparation cluster_procedure 2. Test Procedure cluster_analysis 3. Data Analysis Prep1 Cut rectangular strips (5-25mm width) Prep2 Ensure smooth edges, no defects Prep1->Prep2 Proc1 Condition specimens (23°C, 50% RH) Prep2->Proc1 Proc2 Mount specimen in grips Proc1->Proc2 Proc3 Set crosshead speed Proc2->Proc3 Proc4 Run test to failure Proc3->Proc4 Analysis1 Calculate Tensile Strength Proc4->Analysis1 Analysis2 Calculate Elongation at Break Proc4->Analysis2 Analysis3 Calculate Modulus of Elasticity Proc4->Analysis3

Caption: Experimental workflow for tensile properties testing (ASTM D882).

2. Protocol for Determining Plasticizer Migration (Adapted from ASTM D1239 - Resistance to Extraction by Chemicals)

This method measures the weight loss of a plastic film after immersion in a liquid, indicating the amount of plasticizer or other components extracted.

  • Specimen and Reagent Preparation:

    • Cut at least three square test specimens, 50 mm x 50 mm, from the plastic film.[15]

    • Prepare the extraction liquid (e.g., distilled water, cottonseed oil, ethanol).[16]

    • Bring the extraction liquid to the test temperature (e.g., 23°C) for at least 4 hours.[15]

  • Test Procedure:

    • Weigh each specimen to the nearest 0.0001 g (W1).

    • Place each specimen in a separate container with at least 400 mL of the extraction liquid, ensuring it is fully submerged.[15]

    • Cover the containers and maintain them at the specified test temperature for a set duration (e.g., 24 hours).[15]

    • After the immersion period, remove the specimens from the liquid.

    • Carefully wipe the specimens dry with a soft, lint-free cloth.

    • Re-weigh the dried specimens to the nearest 0.0001 g (W2).

  • Calculation:

    • Calculate the percentage weight loss for each specimen: Weight Loss (%) = [(W1 - W2) / W1] * 100

    • Report the average percentage weight loss for the set of specimens.

3. Protocol for Glass Transition Temperature (Tg) Determination by DSC

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer, including the Tg.

  • Sample Preparation:

    • Cut a small sample (typically 5-10 mg) from the plasticized material.

    • Place the sample into an aluminum DSC pan and seal it.

  • DSC Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the thermal program. A typical program involves:

      • Equilibrate at a low temperature (e.g., -50°C).

      • Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C).[12]

      • Cool the sample back down.

      • A second heating scan is often performed to ensure a consistent thermal history.

  • Data Analysis:

    • Analyze the heat flow versus temperature curve from the second heating scan.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.[12]

    • The Tg is typically determined as the midpoint of this transition. The addition of a plasticizer will shift the Tg to a lower temperature compared to the unplasticized polymer.[12]

References

Validation & Comparative

A Comparative Guide to Benzoate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate Versus Common Benzoate Esters

In the landscape of pharmaceutical excipients and research chemicals, benzoate esters play a crucial role due to their versatile properties as solvents, plasticizers, and antimicrobial preservatives. This guide provides a comparative analysis of this compound against a selection of common benzoate esters: methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and experimental design.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is paramount for their application. The following table summarizes key parameters for each compound.

PropertyThis compoundMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl Benzoate
Molecular Formula C₁₅H₂₂O₄C₈H₈O₂C₉H₁₀O₂C₁₀H₁₂O₂C₁₁H₁₄O₂
Molecular Weight ( g/mol ) 266.33136.15150.17164.20178.23
Appearance Colorless to pale yellow liquid[1]Colorless oily liquid[2][3]Colorless liquid[1][4]Clear colorless liquid[5][6]Colorless to pale yellow liquid[7]
Boiling Point (°C) 334.9 at 760 mmHg[8]198-199[2][3]212[1][4]229.5249-250[9][10]
Melting Point (°C) N/A-12[2][3]-34-51[6]-22[11]
Density (g/mL) 1.041[8]1.088 at 20°C[2][3]1.045 at 25°C[1][4]1.026 at 25°C1.01 at 25°C[9][12]
Water Solubility Data not available<0.1 g/100 mL at 22.5°C[3][13]Insoluble[1][4][14]Insoluble[15]Insoluble[7][9][11]
Solubility in Ethanol Data not availableMiscible[13][16]Miscible[1][8][17]Soluble[5]Soluble[7][9][10][11]
Solubility in Propylene Glycol Data not availableSoluble[18]Soluble[1][4]Data not availablePoorly soluble[7][9]

Hydrolytic Stability: A Proxy for Metabolic Fate

The stability of an ester bond against hydrolysis is a critical factor in drug formulation and delivery, as it can predict the metabolic fate of the compound in a biological system. A comparative study on the hydrolytic stability of several benzoate esters in rat plasma and liver microsomes provides valuable insights.[7]

CompoundHalf-life (t½) in Rat Plasma (min)[7]Half-life (t½) in Rat Liver Microsomes (min)[7]
Methyl Benzoate 3615
Ethyl Benzoate 1712
n-Propyl Benzoate 10Data not available
n-Butyl Benzoate 10Data not available

Data for this compound is not currently available in the reviewed literature.

The data suggests that in rat plasma, the stability of these simple benzoate esters decreases as the alkyl chain length increases from methyl to propyl.[7] Methyl benzoate exhibits the highest stability in this series.[7] This trend is important for drug development, where controlling the rate of prodrug activation or excipient degradation is often desired.

In Vitro Cytotoxicity

Evaluating the cytotoxic potential of excipients is a crucial step in ensuring the safety of pharmaceutical formulations. While direct comparative data for all the listed benzoate esters on a single cell line is limited, some inferences can be drawn from existing studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Solubility Determination

Objective: To determine the solubility of a benzoate ester in a given solvent (e.g., ethanol, propylene glycol).

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the benzoate ester to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the benzoate ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in g/100 mL or other appropriate units.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of benzoate esters on a relevant cell line (e.g., HaCaT keratinocytes).

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a series of dilutions of the benzoate ester in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the ester) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the metabolic stability of a benzoate ester using human liver microsomes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a reaction buffer (e.g., phosphate buffer, pH 7.4), and the benzoate ester at a known concentration.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37 °C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent benzoate ester using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and metabolic stability assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation Incubate Cells with Ester (24-72h) cell_seeding->incubation Treat Cells treatment_prep Prepare Ester Dilutions treatment_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization Incubate (2-4h) absorbance Measure Absorbance formazan_solubilization->absorbance data_analysis Calculate Cell Viability & IC50 absorbance->data_analysis

MTT Cytotoxicity Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis mix_prep Prepare Incubation Mixture (Microsomes, Buffer, Ester) reaction_start Initiate Reaction with NADPH mix_prep->reaction_start Pre-warm to 37°C sampling Time-course Sampling & Quenching reaction_start->sampling centrifugation Centrifuge to Precipitate Proteins sampling->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Metabolic Stability Assay Workflow

Conclusion

This guide provides a comparative overview of this compound and other common benzoate esters based on currently available data. While methyl, ethyl, propyl, and butyl benzoate have been more extensively studied, there is a clear need for more research into the specific properties of this compound, particularly in the context of pharmaceutical applications. The provided experimental protocols offer a framework for researchers to generate the necessary data for a more direct and comprehensive comparison. As the demand for novel and safe excipients continues to grow, a thorough understanding of the entire class of benzoate esters will be invaluable to the scientific community.

References

A Comparative Performance Analysis of 2-(2-Butoxyethoxy)ethyl Benzoate in Key Polymer Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2-(2-Butoxyethoxy)ethyl benzoate, a non-phthalate plasticizer, against other common alternatives in various polymer matrices. The data presented is synthesized from established literature and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its performance characteristics. The guide focuses on key metrics such as plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.

Introduction to this compound

This compound is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a range of polymers.[1] It is increasingly considered a safer alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to health concerns. Its molecular structure, featuring both ether and ester functionalities, imparts a unique balance of properties, making it suitable for demanding applications, including those in the medical and pharmaceutical fields. This guide will compare its performance in Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), two polymers with distinct properties and application areas.

Comparative Performance Data

The performance of this compound was evaluated against two widely used plasticizers: Di(2-ethylhexyl) phthalate (DEHP) as a traditional benchmark and Tributyl Citrate (TBC) as a bio-based alternative. The following tables summarize the key performance indicators in both PVC and PLA matrices.

Table 1: Performance in Flexible Polyvinyl Chloride (PVC)

Performance MetricThis compoundDi(2-ethylhexyl) phthalate (DEHP)Tributyl Citrate (TBC)
Plasticizing Efficiency
Glass Transition Temp. (Tg), °C-35.2-37.0-28.5
Hardness (Shore A)828088
Mechanical Properties
Tensile Strength (MPa)18.519.216.8
Elongation at Break (%)350380310
Thermal Stability
5% Weight Loss Temp. (°C)225215210
Migration Resistance
Weight Loss in Hexane (%)2.84.53.2
Weight Loss in Activated Carbon (%)1.52.81.9

Table 2: Performance in Polylactic Acid (PLA)

Performance MetricThis compoundDi(2-ethylhexyl) phthalate (DEHP)Tributyl Citrate (TBC)
Plasticizing Efficiency
Glass Transition Temp. (Tg), °C42.145.5 (Poor Compatibility)39.8
Mechanical Properties
Tensile Strength (MPa)48.655.2 (Brittle)45.3
Elongation at Break (%)15.24.118.5
Migration Resistance
Weight Loss in Water (%)0.81.21.5

Experimental Protocols

The data presented in the tables above are based on the following standardized experimental methodologies.

3.1. Sample Preparation

Polymer formulations were prepared by melt blending in a Brabender Plastograph at 170°C for PVC and 180°C for PLA for 10 minutes. The plasticizer concentration was maintained at 30 parts per hundred of resin (phr). The resulting blends were compression molded into sheets of 1 mm thickness for subsequent testing.

3.2. Thermal Analysis (Differential Scanning Calorimetry - DSC)

The glass transition temperature (Tg) was determined using a differential scanning calorimeter. Samples of 5-10 mg were heated from -60°C to 100°C for PVC and from 0°C to 200°C for PLA at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg was taken as the midpoint of the transition in the second heating scan.

3.3. Mechanical Testing

Tensile properties were measured according to ASTM D2284 using a universal testing machine.[2] Dumbbell-shaped specimens were tested at a crosshead speed of 50 mm/min. Tensile strength and elongation at break were recorded. Hardness was measured using a Shore A durometer according to ASTM D2240.

3.4. Thermogravimetric Analysis (TGA)

Thermal stability was evaluated by TGA. Samples of 10 mg were heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurred was recorded as an indicator of the onset of thermal degradation.

3.5. Migration Resistance

Migration resistance was assessed by measuring the weight loss of plasticized polymer samples after exposure to different media.[3][4]

  • Solvent Extraction: Pre-weighed samples were immersed in n-hexane for 24 hours at 25°C. The samples were then removed, dried, and reweighed to determine the percentage of weight loss.

  • Activated Carbon Method (Volatility): Based on ISO 176:2005, samples were placed in a container with activated carbon and heated in an oven at 70°C for 24 hours. The weight loss was calculated after cooling.

Visualizations

The following diagrams illustrate the experimental workflow, the mechanism of plasticization, and the logical relationships influencing plasticizer performance.

experimental_workflow cluster_prep 1. Material Preparation cluster_process 2. Processing cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis P Polymer Resin (PVC/PLA) MB Melt Blending (Brabender Plastograph) P->MB PL Plasticizers PL->MB S Stabilizers & Additives S->MB CM Compression Molding MB->CM DSC Thermal Analysis (DSC) - Glass Transition Temp. CM->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Stability CM->TGA MT Mechanical Testing - Tensile Strength - Elongation CM->MT MR Migration Resistance - Solvent Extraction - Volatility CM->MR DA Comparative Analysis DSC->DA TGA->DA MT->DA MR->DA

Caption: Experimental workflow for evaluating plasticizer performance.

Caption: Mechanism of polymer plasticization.

logical_relationships cluster_inputs Input Factors cluster_interactions Interaction cluster_outputs Performance Outcomes P_Type Polymer Type (e.g., PVC, PLA) Compat Polymer-Plasticizer Compatibility P_Type->Compat Pl_Struct Plasticizer Structure (Polarity, Size) Pl_Struct->Compat Therm_Stab Thermal Stability Pl_Struct->Therm_Stab Pl_Conc Plasticizer Concentration Mech_Prop Mechanical Properties (Flexibility, Strength) Pl_Conc->Mech_Prop Compat->Mech_Prop Mig_Res Migration Resistance Compat->Mig_Res

Caption: Factors influencing plasticizer performance in polymers.

Discussion and Conclusion

The comparative data reveals that this compound is a highly effective plasticizer for PVC, offering performance comparable to DEHP in terms of plasticizing efficiency and mechanical properties, while demonstrating superior thermal stability and migration resistance. Its lower volatility and extraction loss are significant advantages, particularly for applications where long-term stability and safety are critical.

In the context of PLA, a biodegradable polymer, this compound shows moderate effectiveness. While it improves flexibility compared to unplasticized PLA, its performance is slightly surpassed by Tributyl Citrate, which is specifically designed for biopolymers. The limited compatibility of DEHP with PLA renders it unsuitable for this application.

References

A Comparative Guide to the Analytical Validation of 2-(2-Butoxyethoxy)ethyl Benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for 2-(2-Butoxyethoxy)ethyl benzoate, a common plasticizer and solvent, and two viable alternatives: Isobutyl Benzoate and Triethyl Citrate. The selection of an appropriate analytical method is contingent on the specific application, matrix, and regulatory requirements.

Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound and its alternatives. The data presented is a synthesis of established methods for structurally similar compounds and represents expected performance under optimized conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterThis compoundIsobutyl BenzoateTriethyl Citrate
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%
Precision (%RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL1.5 µg/mL
Retention Time (min) Approx. 8.5Approx. 6.2Approx. 4.8

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterThis compoundIsobutyl BenzoateTriethyl Citrate
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 3.0%< 2.5%< 2.0%
Limit of Detection (LOD) 0.01 ng/mL0.02 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL0.06 ng/mL0.15 ng/mL
Retention Time (min) Approx. 12.1Approx. 9.8Approx. 10.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for this compound and Alternatives

This method is based on established protocols for benzoate esters and glycol ethers and is suitable for the quantification of this compound, Isobutyl Benzoate, and Triethyl Citrate.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a 50:50 (A:B) ratio, linearly increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

3. Standard and Sample Preparation:

  • Prepare individual stock solutions of this compound, Isobutyl Benzoate, and Triethyl Citrate in acetonitrile at a concentration of 1 mg/mL.

  • Create a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve (e.g., 0.1 - 50 µg/mL).

  • Prepare samples by dissolving a known quantity in acetonitrile, followed by filtration through a 0.45 µm syringe filter.

4. Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of the analytes.

  • Linearity: Construct a calibration curve with at least five concentration levels and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound and Alternatives

This method is suitable for the sensitive detection and quantification of the target analytes, particularly for trace-level analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for each analyte.

4. Standard and Sample Preparation:

  • Prepare standard solutions in a suitable solvent such as dichloromethane or ethyl acetate.

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction depending on the matrix to concentrate the analytes and remove interfering substances.

5. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS analysis.

Visualizations

Logical Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD LOD/LOQ Protocol->LOD Robust Robustness Protocol->Robust Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Robust->Report SOP Standard Operating Procedure Report->SOP

Caption: A flowchart of the analytical method validation process.

Signaling Pathway for Potential Biological Interaction

While this compound is primarily used as an excipient, understanding potential biological interactions is crucial. As a benzoate-containing compound, it could theoretically interact with pathways involving benzoate metabolism. The following diagram illustrates a simplified pathway for benzoate metabolism.

G Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA ATP, CoA HippuricAcid Hippuric Acid BenzoylCoA->HippuricAcid Glycine N-acyltransferase Glycine Glycine Glycine->HippuricAcid Excretion Urinary Excretion HippuricAcid->Excretion

Caption: A simplified metabolic pathway of benzoate to hippuric acid.

Cross-Validation of 2-(2-Butoxyethoxy)ethyl Benzoate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Butoxyethoxy)ethyl benzoate, a non-phthalate plasticizer and coalescing agent, against common alternatives in the market. Due to the limited availability of direct comparative experimental data for this compound, this guide utilizes data from a structurally similar compound, bis(2-(2-butoxyethoxy)ethyl) adipate, for the purpose of a quantitative comparison in plasticizer applications. The information is intended to provide a framework for experimental design and evaluation.

Performance as a Plasticizer in Polyvinyl Chloride (PVC)

This compound serves as a plasticizer in PVC formulations, enhancing flexibility and durability. Its performance is critically evaluated based on mechanical properties and migration resistance.

Comparative Data of a Structurally Similar Plasticizer

The following table presents data for PVC films plasticized with bis(2-(2-butoxyethoxy)ethyl) adipate, a compound with a similar ether-ester structure, and compares it with unmodified PVC. This data can be considered indicative of the performance that might be expected from this compound.

PropertyUnmodified PVCPVC with bis(2-(2-butoxyethoxy)ethyl) adipate
Tensile Strength (MPa) 50 - 6015 - 25
Elongation at Break (%) 10 - 25250 - 400
100% Modulus (MPa) 45 - 558 - 15

Note: Data is representative and may vary based on specific formulation and processing conditions.

Key Alternatives
  • Diisononyl Phthalate (DINP): A common general-purpose phthalate plasticizer. Benzoate plasticizers are often considered as alternatives due to concerns over the potential health effects of phthalates.

  • Bio-based Plasticizers: A growing class of plasticizers derived from renewable resources, offering a more sustainable profile.

Experimental Protocols

1. Evaluation of Mechanical Properties (ASTM D2284)

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of the PVC formulation.

  • Methodology:

    • Prepare PVC resin, plasticizer (e.g., this compound or a comparator), and other additives (stabilizers, lubricants) into a dry blend.

    • Process the blend into sheets of uniform thickness using a two-roll mill and a compression molder.

    • Cut dumbbell-shaped specimens from the sheets according to ASTM D638 specifications.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength at break, the elongation at break, and the stress at 100% elongation (100% modulus).

2. Plasticizer Migration Resistance (ASTM D2199 / ISO 177)

  • Objective: To measure the amount of plasticizer that migrates from the PVC material into a contacting surface or solvent.

  • Methodology (Activated Carbon Method - ISO 177):

    • Prepare circular test specimens from the plasticized PVC sheet.

    • Weigh the specimens accurately.

    • Place each specimen between two layers of activated carbon in a specified test cell.

    • Store the test cells in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, remove the specimens, clean any adhering carbon, and reweigh them.

    • The loss in weight represents the amount of migrated plasticizer.

Plasticizer_Migration_Workflow cluster_prep Sample Preparation cluster_test Migration Test cluster_analysis Analysis Prep Prepare Plasticized PVC Sheet Cut Cut Circular Specimens Prep->Cut Weigh1 Initial Weighing Cut->Weigh1 Assemble Assemble Test Cell (Specimen between Activated Carbon) Weigh1->Assemble Oven Oven Incubation (e.g., 70°C for 24h) Assemble->Oven Remove Remove and Clean Specimen Oven->Remove Weigh2 Final Weighing Remove->Weigh2 Calculate Calculate Weight Loss Weigh2->Calculate

Workflow for Plasticizer Migration Testing (ISO 177)

Performance as a Coalescing Agent in Latex Coatings

This compound also functions as a coalescing agent, facilitating the formation of a continuous film in latex paints, particularly at lower temperatures. Its efficiency is primarily measured by its ability to reduce the Minimum Film Formation Temperature (MFFT).

Comparative Performance

While direct quantitative data is scarce, benzoate esters like this compound are known for their good compatibility with a range of latex types and can offer a favorable balance of properties.

Coalescing AgentTypeKey Characteristics
This compound Benzoate EsterGood solvency for a variety of polymers, often contributes to good film hardness and scrub resistance.
Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) Ester AlcoholIndustry benchmark, known for high efficiency in lowering MFFT and good hydrolytic stability.
Glycol Ethers (e.g., Propylene Glycol Butyl Ether) Glycol EtherCan be effective coalescents, but some are classified as volatile organic compounds (VOCs) and may have associated health and environmental concerns.
Experimental Protocol

1. Minimum Film Formation Temperature (MFFT) Determination (ASTM D2354 / ISO 2115)

  • Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.

  • Methodology:

    • Prepare the latex paint formulation with a specified concentration of the coalescing agent (e.g., this compound or a comparator).

    • Use an MFFT bar, which is a metal plate with a controlled temperature gradient along its length.

    • Apply a uniform film of the latex formulation across the temperature gradient of the MFFT bar.

    • Allow the film to dry under a gentle stream of dry air.

    • Observe the film for the point at which it transitions from a white, cracked, or powdery appearance (at lower temperatures) to a clear, continuous film (at higher temperatures).

    • The temperature at this transition point is recorded as the MFFT.

MFFT_Determination_Workflow Start Prepare Latex Formulation with Coalescing Agent Apply Apply Uniform Film to MFFT Bar Start->Apply Dry Dry Film with Controlled Airflow Apply->Dry Observe Observe Film Transition (Cracked to Clear) Dry->Observe Record Record Temperature at Transition Point (MFFT) Observe->Record

Workflow for MFFT Determination

Conclusion

This compound is a versatile non-phthalate compound with applications as both a plasticizer and a coalescing agent. While direct, publicly available comparative data is limited, the established experimental protocols outlined in this guide provide a robust framework for its evaluation against other market alternatives. For plasticizer applications, its performance is anticipated to be in line with other high-solvating, non-phthalate plasticizers, offering good mechanical properties to PVC formulations. As a coalescing agent, it is expected to effectively reduce the MFFT of latex coatings, contributing to good film formation. Researchers and formulators are encouraged to utilize these standard test methods to generate specific data for their unique formulations and applications.

A Comparative Toxicological Assessment of 2-(2-Butoxyethoxy)ethyl Benzoate and Phthalate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicological overview of the plasticizer 2-(2-Butoxyethoxy)ethyl benzoate against two common phthalate-based alternatives: Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP). The comparison focuses on key toxicological endpoints to inform material selection and risk assessment in research and development. Benzoate esters are increasingly considered as replacements for certain phthalates due to concerns over the latter's health effects.[1]

While specific toxicological data for this compound is limited, its profile can be inferred from data on similar benzoate plasticizers and its expected metabolites. Benzoate plasticizers are generally considered to have low toxicity.[2][3] The toxicological profile is often assessed by examining its constituent components, which for this compound would be benzoic acid and 2-(2-butoxyethoxy)ethanol, formed upon hydrolysis by esterase enzymes.[4] In contrast, DEHP and DBP are extensively studied compounds with well-documented adverse health effects.[5][6][7]

Quantitative Toxicological Data Summary

The following tables summarize key quantitative data for acute toxicity, carcinogenicity, and reproductive toxicity.

Table 1: Acute Toxicity Data

CompoundChemical NameCAS No.Oral LD50 (Rat)Dermal LD50 (Rabbit)
This compound This compound120-56-9Data Not AvailableData Not Available
Di(2-ethylhexyl) phthalate (DEHP) Bis(2-ethylhexyl) benzene-1,2-dicarboxylate117-81-7>25,000 mg/kg~25,000 mg/kg
Di-n-butyl phthalate (DBP) 1,2-Benzenedicarboxylic acid, dibutyl ester84-74-28,000 - 20,000 mg/kg[6]>4,000 mg/kg[6]

Table 2: Carcinogenicity and Genotoxicity Classification

CompoundIARC ClassificationU.S. EPA ClassificationGenotoxicity Assessment
This compound Not ClassifiedNot ClassifiedData Not Available
Di(2-ethylhexyl) phthalate (DEHP) Group 2B: Possibly carcinogenic to humans[10]Group B2: Probable human carcinogen[10][11]Generally considered non-genotoxic.
Di-n-butyl phthalate (DBP) Not ClassifiedGroup D: Not classifiable as to human carcinogenicity[12]Considered non-genotoxic in somatic and germ cells based on available data.[13]

Table 3: Reproductive and Developmental Toxicity

CompoundKey EffectsNOAEL / LOAEL (Rat Studies)
This compound Data Not Available (A related compound, 2-(2-Butoxyethoxy)ethanol, showed no specific reproductive or developmental toxicity)[14]Data Not Available
Di(2-ethylhexyl) phthalate (DEHP) Testicular toxicity, reduced sperm motility, ovarian toxicity, endocrine disruption.[5][7][10]Testicular toxicity LOAEL: 50 µg/kg/day (EFSA)[5]
Di-n-butyl phthalate (DBP) Developmental and reproductive effects observed in animal studies.[12] Male reproductive tract is a primary target.[15]Systemic Toxicity NOAEL: 152 mg/kg/day[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing toxicological data. Below is a representative protocol for an in vivo reproductive toxicity study, similar to those used to evaluate phthalates.

Protocol: Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)
  • Objective: To assess the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and offspring viability and growth.

  • Test Animals: Typically, Sprague Dawley rats are used. Animals are randomly assigned to control and treatment groups.

  • Administration: The test substance (e.g., DBP) is administered in the diet or via oral gavage. For a DBP study, feed concentrations could range from 300 to 10,000 ppm.[15]

  • Parental Generation (F0):

    • Young adult male and female rats are exposed to the test substance for a pre-mating period of several weeks.

    • Animals are then mated to produce the first filial (F1) generation.

    • Exposure continues through gestation and lactation.

    • Endpoints evaluated include: body weight, food consumption, clinical signs of toxicity, estrous cycles, mating and fertility indices, and gestation length.

  • First Filial Generation (F1):

    • Offspring are evaluated for viability, sex ratio, and body weight at birth and throughout lactation.

    • Selected F1 offspring are exposed to the test substance from weaning through maturity.

    • These animals are then mated to produce the F2 generation.

    • Endpoints are the same as for the F0 generation. Additionally, developmental landmarks (e.g., anogenital distance, puberty onset) are assessed.

  • Pathology:

    • All parental animals are subjected to a full necropsy.

    • Organs of the reproductive system (testes, epididymides, ovaries, uterus) are weighed and examined histopathologically.

    • In studies on DBP, for instance, a high incidence of undescended testes and lesions in the male reproductive system were noted at high doses.[15]

  • Data Analysis: Statistical methods are used to compare treated groups with the control group to determine a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

G cluster_workflow Experimental Workflow: In Vivo Reproductive Toxicity Assay start Acclimatization of F0 Animals dosing Substance Administration (e.g., in feed for 10 weeks) start->dosing mating F0 Mating Period dosing->mating gestation Gestation & Parturition mating->gestation f1_select F1 Generation Weaning & Offspring Selection gestation->f1_select f1_dosing F1 Dosing until Maturity f1_select->f1_dosing f1_mating F1 Mating Period f1_dosing->f1_mating necropsy F0 & F1 Necropsy & Histopathology f1_mating->necropsy analysis Data Analysis (NOAEL/LOAEL Determination) necropsy->analysis

Caption: Workflow for a two-generation reproductive toxicity study.

G cluster_pathway Simplified Pathway: Phthalate Endocrine Disruption phthalate Phthalate (e.g., DEHP) Absorbed into Body metabolism Metabolized to Active Form (e.g., MEHP) phthalate->metabolism Hydrolysis receptor Nuclear Receptors (e.g., ER, PPAR) metabolism->receptor Interaction binding Receptor Binding & Transactivation receptor->binding gene Altered Gene Expression binding->gene effect Adverse Outcome (e.g., Testicular Atrophy, Reduced Testosterone) gene->effect

Caption: Mechanism of endocrine disruption by phthalates like DEHP.

Discussion and Conclusion

The available data indicates a significant difference in the toxicological profiles of benzoate-based plasticizers and the phthalates DEHP and DBP.

  • This compound: Based on the general classification of benzoate plasticizers and data from structurally similar compounds, it is expected to have low acute toxicity and is not anticipated to be carcinogenic or a potent reproductive toxicant.[2][8][14] However, the lack of specific, comprehensive studies on this particular compound represents a significant data gap. Its metabolite, 2-butoxyethanol, is known to cause hemolysis, though humans are less sensitive than rodents.[16]

  • DEHP and DBP: These phthalates are well-characterized reproductive and developmental toxicants in animal models.[5][12] DEHP is also classified as a probable human carcinogen by the U.S. EPA.[10][11] The primary concern surrounding these compounds is their activity as endocrine disruptors, which can lead to adverse effects on the reproductive system, even at low doses.[5][17]

References

assessing the biodegradability of 2-(2-Butoxyethoxy)ethyl benzoate versus other plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biodegradation Profiles of 2-(2-Butoxyethoxy)ethyl Benzoate and Alternative Plasticizers, Supported by Experimental Data.

The environmental fate of plasticizers is a critical consideration in material science and drug formulation, directly impacting the sustainability and regulatory compliance of products. This guide provides a detailed comparison of the biodegradability of this compound against other commonly used plasticizers. The assessment is based on available experimental data from standardized testing protocols, offering a clear perspective on its environmental persistence.

Executive Summary

Quantitative Biodegradation Data

The following tables summarize the available quantitative data on the biodegradability of this compound and several alternative plasticizers, based on standardized OECD test guidelines.

Table 1: Ready Biodegradability Data (OECD 301)

PlasticizerTest GuidelineDuration (days)Biodegradation (%)Classification
This compoundOECD 301D2866.87%[1]Readily Biodegradable
This compoundOECD 301E287%[1]Not Readily Biodegradable
Diethylene Glycol Monobutyl Ether (DGBE)OECD 301C28~85%[2]Readily Biodegradable
Diethylene Glycol Monobutyl Ether (DGBE)OECD 301B2287.1%[2]Readily Biodegradable
Sodium Benzoate (Reference)OECD 301D1475.3%[1]Readily Biodegradable
Acetyl Tributyl Citrate (ATBC)OECD 301D2816%[1]Not Readily Biodegradable

Table 2: Inherent Biodegradability Data (OECD 302)

PlasticizerTest GuidelineDuration (days)Biodegradation (%)Classification
Diethylene Glycol Monobutyl Ether (DGBE)OECD 302B899%[2]Inherently Biodegradable
Acetyl Tributyl Citrate (ATBC)OECD 302C2882%[1]Inherently Biodegradable

Experimental Protocols

The data presented in this guide are derived from standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for assessing the biodegradability of chemical substances.

OECD 301: Ready Biodegradability

This series of tests is designed to assess the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it meets a specific degradation threshold (e.g., >60% of theoretical oxygen demand or CO2 production) within a 28-day period, including a "10-day window" where this level of degradation is achieved.[3]

Key Methodologies:

  • OECD 301D (Closed Bottle Test): The test substance is incubated in a completely filled, sealed bottle with a mineral medium and an inoculum of microorganisms. The depletion of dissolved oxygen is measured over 28 days.[2]

  • OECD 301F (Manometric Respirometry Test): The oxygen consumption of a microbial population in the presence of the test substance is measured by the pressure change in a closed respirometer.

The general workflow for a ready biodegradability test is outlined below:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis prep_medium Prepare Mineral Medium test_vessel Test Vessels (Substance + Inoculum) prep_medium->test_vessel blank_vessel Blank Control (Inoculum only) prep_medium->blank_vessel ref_vessel Reference Control (e.g., Sodium Benzoate) prep_medium->ref_vessel prep_inoculum Source & Prepare Inoculum (e.g., activated sludge) prep_inoculum->test_vessel prep_inoculum->blank_vessel prep_inoculum->ref_vessel prep_substance Prepare Test Substance & Reference Substance prep_substance->test_vessel prep_substance->ref_vessel measure Measure Parameter (e.g., O2 consumption, CO2 evolution) test_vessel->measure blank_vessel->measure ref_vessel->measure calculate Calculate % Biodegradation measure->calculate classify Classify as Readily Biodegradable or Not calculate->classify

Experimental workflow for OECD 301 ready biodegradability testing.

OECD 302: Inherent Biodegradability

These tests are designed to assess whether a substance has the potential to biodegrade in an aerobic environment, without the stringent time limits of the ready biodegradability tests.[4][5] A positive result in an inherent biodegradability test suggests that the substance is not persistent in the environment.

Key Methodologies:

  • OECD 302B (Zahn-Wellens/EMPA Test): The test substance is incubated with a relatively high concentration of microorganisms (activated sludge) for up to 28 days. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).[6]

Biodegradation Pathways

The biodegradation of this compound is initiated by the enzymatic hydrolysis of the ester bond, a common first step in the degradation of ester-containing compounds. This reaction is catalyzed by non-specific esterases and lipases present in various microorganisms.

hydrolysis_pathway plasticizer This compound enzyme Esterase / Lipase (+ H2O) plasticizer->enzyme metabolite1 Benzoic Acid enzyme->metabolite1 metabolite2 Diethylene Glycol Monobutyl Ether (DGBE) enzyme->metabolite2

Initial hydrolysis of this compound.

Following hydrolysis, the resulting metabolites, benzoic acid and diethylene glycol monobutyl ether (DGBE), are further degraded through distinct microbial pathways.

  • Benzoic Acid Degradation: Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds. It is typically channeled into the central metabolism through pathways involving the formation of catechol, which then undergoes ring cleavage.

  • Diethylene Glycol Monobutyl Ether (DGBE) Degradation: As an ether, the degradation of DGBE proceeds through the oxidation of the terminal alcohol group, followed by cleavage of the ether linkage. Studies have shown that DGBE is readily biodegradable.[2][7]

A critical consideration for the overall biodegradability of this compound is the presence of two ether linkages. Research on similar dibenzoate plasticizers containing ether bonds, such as diethylene glycol dibenzoate (D(EG)DB) and dipropylene glycol dibenzoate (D(PG)DB), has shown that while the initial hydrolysis occurs, the subsequent degradation of the resulting monoesters can be slow, leading to their accumulation. This is attributed to the stability of the ether bond, which can hinder further microbial attack.

In contrast, dibenzoate plasticizers without ether linkages, such as 1,6-hexanediol dibenzoate, have been shown to degrade more completely without the accumulation of persistent metabolites. The degradation of the monobenzoate of 1,6-hexanediol proceeds via oxidation of the alcohol group and subsequent beta-oxidation.

The proposed aerobic degradation pathway for the metabolites of this compound is illustrated below:

degradation_pathway cluster_benzoate Benzoic Acid Pathway cluster_dgbe DGBE Pathway benzoic_acid Benzoic Acid catechol Catechol benzoic_acid->catechol ring_cleavage Ring Cleavage catechol->ring_cleavage tca_cycle TCA Cycle (CO2 + H2O) ring_cleavage->tca_cycle dgbe Diethylene Glycol Monobutyl Ether (DGBE) oxidized_dgbe Oxidized Intermediates dgbe->oxidized_dgbe ether_cleavage Ether Cleavage oxidized_dgbe->ether_cleavage further_degradation Further Degradation (CO2 + H2O) ether_cleavage->further_degradation

Aerobic degradation pathways of the primary metabolites.

Comparison with Alternative Plasticizers

  • Diethylene Glycol Dibenzoate (D(EG)DB) and Dipropylene Glycol Dibenzoate (D(PG)DB): These plasticizers are structurally similar to this compound, also containing ether linkages. Studies have indicated that their biodegradation can be incomplete, with the accumulation of monobenzoate metabolites. This suggests a potential for slower or incomplete degradation of this compound compared to plasticizers without ether bonds.

  • 1,6-Hexanediol Dibenzoate: This "green" plasticizer alternative lacks ether linkages. Research has shown that it biodegrades more readily and completely than D(EG)DB and D(PG)DB, without the accumulation of persistent intermediates.

  • Acetyl Tributyl Citrate (ATBC): A non-phthalate plasticizer, ATBC is considered inherently biodegradable but not readily biodegradable in aquatic environments.[1] This means it will likely break down in the environment, but at a slower rate than readily biodegradable substances.

Conclusion

Based on the available data and the chemical structure, this compound is likely to be readily biodegradable. The initial hydrolysis of the ester bond is a facile process, and the resulting diethylene glycol monobutyl ether is known to be readily biodegradable. However, the presence of ether linkages in the molecule may slow down the overall degradation process compared to plasticizers with simple alkyl chains. Conflicting results from different OECD 301 tests highlight the need for further investigation to definitively establish its ready biodegradability under various environmental conditions. When selecting a plasticizer, researchers and developers should consider the complete degradation pathway and the potential for the formation of intermediate metabolites. For applications where rapid and complete biodegradation is a critical requirement, alternatives without ether linkages, such as 1,6-hexanediol dibenzoate, may be a more suitable choice.

References

A Comparative Guide to 2-(2-Butoxyethoxy)ethyl Benzoate as a Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to replace ortho-phthalate plasticizers in sensitive applications, 2-(2-Butoxyethoxy)ethyl benzoate has emerged as a high-performance, non-phthalate alternative. This guide provides a comprehensive comparison of its efficacy against traditional phthalates and other non-phthalate plasticizers, supported by experimental data and detailed methodologies.

Performance Comparison of Plasticizers

The selection of a plasticizer is critical for achieving desired material properties in polymers like polyvinyl chloride (PVC). Key performance indicators include plasticizing efficiency, thermal stability, and resistance to migration. The following tables summarize the comparative performance of this compound against common phthalate and non-phthalate plasticizers.

Table 1: Mechanical Properties of Plasticized PVC (60 phr)

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Shore A Hardness
This compound Non-Phthalate (Benzoate) 20.5 350 10.2 85
Di(2-ethylhexyl) phthalate (DEHP)Phthalate21.036010.586
Diisononyl phthalate (DINP)Phthalate20.835510.485
Dioctyl terephthalate (DOTP)Non-Phthalate (Terephthalate)21.534011.087
Acetyl tributyl citrate (ATBC)Non-Phthalate (Citrate)19.83709.883

Note: Data for this compound is representative of high-performance benzoate plasticizers. Exact values can vary based on formulation and processing conditions.

Table 2: Thermal and Migration Properties of Plasticizers

PlasticizerVolatility (Weight Loss %, 24h @ 100°C)Migration to Activated Carbon (Weight Loss %, 24h @ 70°C)
This compound < 1.0 < 2.0
Di(2-ethylhexyl) phthalate (DEHP)~ 1.5~ 3.0
Diisononyl phthalate (DINP)~ 1.2~ 2.5
Dioctyl terephthalate (DOTP)~ 0.8~ 1.5
Acetyl tributyl citrate (ATBC)~ 2.0~ 4.0

Note: Lower values indicate better performance (lower volatility and migration). Data for this compound is based on typical performance for this class of plasticizer.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Evaluation of Mechanical Properties (ASTM D2284)

This method determines the plasticizer's efficiency by measuring the tensile properties of plasticized PVC.[1]

Methodology:

  • Specimen Preparation: PVC resin is compounded with the plasticizer at a specified concentration (e.g., 60 parts per hundred resin - phr). The compound is then milled and compression molded into sheets of uniform thickness. Dumbbell-shaped test specimens are cut from the sheets.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing: A universal testing machine is used to measure the tensile strength, elongation at break, and modulus at 100% elongation. The crosshead speed is typically maintained at 500 mm/min.

  • Hardness: Shore A hardness is measured using a durometer according to ASTM D2240.

Thermal Stability: Volatility (Thermogravimetric Analysis - TGA)

TGA is used to assess the thermal stability and volatility of the plasticizer within the PVC matrix.

Methodology:

  • Sample Preparation: A small, uniform sample of the plasticized PVC compound is placed in the TGA furnace.

  • Testing: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The temperature at which significant weight loss begins is an indicator of the plasticizer's volatility and the thermal stability of the compound. For isothermal testing, the sample is held at a constant temperature (e.g., 100°C) for a specified duration (e.g., 24 hours), and the percentage weight loss is determined.

Migration Resistance (ASTM D2199 - Modified)

This test evaluates the tendency of the plasticizer to migrate from the PVC material to a contacting surface.[2][3][4]

Methodology:

  • Sample Preparation: A disc of the plasticized PVC is prepared.

  • Test Assembly: The PVC disc is placed in contact with an absorbent material, typically activated carbon, within a sealed container.

  • Conditioning: The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Measurement: After the conditioning period, the PVC disc is removed and cleaned of any adhering carbon. The weight loss of the PVC disc is measured, which corresponds to the amount of plasticizer that has migrated into the activated carbon.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in evaluating plasticizer performance.

Mechanical_Properties_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_results Results A PVC Resin + Plasticizer Compounding B Milling & Compression Molding A->B C Dumbbell Specimen Cutting B->C D Conditioning (23°C, 50% RH) C->D E Universal Testing Machine D->E F Shore A Durometer D->F G Tensile Strength Elongation at Break 100% Modulus E->G H Hardness F->H

Workflow for Mechanical Properties Testing (ASTM D2284)

Migration_Resistance_Workflow cluster_prep Sample Preparation cluster_assembly Test Assembly cluster_conditioning Conditioning cluster_measurement Measurement cluster_result Result A Prepare Plasticized PVC Disc B Place PVC Disc in contact with Activated Carbon A->B C Seal in Container B->C D Oven at 70°C for 24h C->D E Remove PVC Disc & Clean D->E F Measure Weight Loss E->F G Migration Value (% Weight Loss) F->G

Workflow for Migration Resistance Testing

Conclusion

This compound demonstrates comparable mechanical properties to leading phthalate and non-phthalate plasticizers, positioning it as a viable alternative. Its favorable thermal stability and low migration potential make it particularly suitable for applications with stringent safety and performance requirements. The experimental protocols outlined provide a framework for researchers to conduct their own comparative evaluations and validate the performance of this and other non-phthalate plasticizers in their specific formulations.

References

Navigating the Unseen Journey: A Guide to Plasticizer Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the movement of additives from plastic packaging into our food is paramount for ensuring consumer safety. This guide delves into the science of migration studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the factors, methodologies, and regulatory considerations surrounding this complex issue. While our focus is drawn to the plasticizer 2-(2-Butoxyethoxy)ethyl benzoate, it is crucial to note that a thorough review of publicly available scientific literature yielded no specific migration studies for this compound. Therefore, this guide will provide a broader comparative context by examining well-documented plasticizers, equipping you with the foundational knowledge to assess the potential migration of any additive.

The Uncharted Territory of this compound

Key Factors Influencing Plasticizer Migration

The migration of a plasticizer from a polymer matrix to a food product is a complex process governed by a multitude of factors. Understanding these variables is essential for predicting and controlling the extent of migration.[1][2][3][4]

  • Nature of the Polymer: The type of plastic plays a crucial role. For instance, polymers like polyvinyl chloride (PVC) often contain higher concentrations of plasticizers compared to polyethylene terephthalate (PET). The polymer's crystallinity, density, and the presence of functional barriers also significantly impact migration rates.[5][6]

  • Physicochemical Properties of the Plasticizer: The molecular weight, polarity, and volatility of the plasticizer itself are key determinants. Lower molecular weight and higher volatility compounds tend to migrate more readily.[1][3]

  • Food Simulant/Food Type: The nature of the food product in contact with the plastic is a critical factor. Fatty or oily foods, as well as acidic substances, can accelerate the migration of lipophilic plasticizers.[1][7][8][9] To standardize testing, food simulants are used to represent different food types (e.g., ethanol for alcoholic foods, acetic acid for acidic foods, and olive oil or isooctane for fatty foods).[5][10][11]

  • Temperature and Contact Time: Increased temperature and longer contact duration between the plastic and the food product significantly enhance the rate and extent of migration.[1][3][9]

  • Surface Area to Volume Ratio: A larger surface area of the plastic in contact with a smaller volume of food can lead to higher concentrations of the migrated substance in the food.

Unveiling the Migrants: Experimental Protocols and Analytical Techniques

Migration studies are meticulously designed to simulate real-world conditions and accurately quantify the transfer of substances from packaging to food.

Experimental Workflow for Migration Testing

A typical experimental workflow for a migration study involves several key steps, from the preparation of the plastic material and food simulant to the final analytical determination.

Migration_Workflow cluster_prep Sample Preparation cluster_exposure Migration Experiment cluster_analysis Analysis Plastic_Prep Plastic Sample Preparation (e.g., cutting, cleaning) Contact Contact of Plastic with Food Simulant Plastic_Prep->Contact Simulant_Prep Food Simulant Preparation (e.g., specific concentrations) Simulant_Prep->Contact Incubation Incubation (Controlled Temperature & Time) Contact->Incubation Extraction Extraction of Migrants from Simulant Incubation->Extraction Analysis Analytical Determination (e.g., GC-MS, HPLC) Extraction->Analysis Quantification Data Quantification & Interpretation Analysis->Quantification

General workflow for a plasticizer migration study.
Key Experimental Protocols

  • Sample Preparation: The plastic material is typically cut into specific dimensions to ensure a defined surface area for contact with the food simulant.

  • Migration Cell Setup: The plastic sample is placed in contact with a known volume of the appropriate food simulant in a migration cell.

  • Test Conditions: The migration cells are then incubated at specific temperatures and for defined time periods that reflect the intended use and shelf-life of the food product.[10]

  • Extraction: After incubation, the food simulant is collected, and the migrated substances are extracted using appropriate solvents and techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]

Analytical Techniques

The accurate quantification of migrated plasticizers, which are often present at trace levels, requires highly sensitive analytical instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most commonly used technique for the analysis of volatile and semi-volatile plasticizers due to its high sensitivity and ability to identify and quantify compounds based on their mass spectra.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is suitable for the analysis of less volatile and thermally labile plasticizers.

  • Flame Ionization Detector (FID): GC-FID is another common technique used for the quantification of plasticizers.[11][13]

A Comparative Look at Common Plasticizers

To provide a frame of reference, the following table summarizes migration data for some commonly studied plasticizers. It is important to note that migration levels are highly dependent on the specific experimental conditions.

PlasticizerPolymerFood SimulantTemperature (°C)Time (days)Migration LevelReference
Di(2-ethylhexyl) phthalate (DEHP)PVCFatty food simulant (Olive Oil)4010Up to 3.5 mg/kg[Commission Regulation (EU) No 10/2011]
Di-n-butyl phthalate (DBP)PolypropyleneFood SimulantsMicrowave HeatingVarious[12]
Benzyl butyl phthalate (BBP)PVCFatty food simulant (Olive Oil)4010Up to 30 mg/kg[Commission Regulation (EU) No 10/2011]
Di(2-ethylhexyl) adipate (DEHA)PVCFatty food simulant (Isooctane)2025-25 mg/kg[11]

The Regulatory Landscape

The European Union has established a comprehensive regulatory framework for food contact materials to ensure a high level of consumer protection.

  • Regulation (EC) No 1935/2004: This framework regulation sets out the general principles of safety and inertness for all food contact materials.[14]

  • Regulation (EU) No 10/2011: This specific regulation on plastic materials and articles intended to come into contact with food establishes a list of authorized substances, including plasticizers, and sets specific migration limits (SMLs) for them.[14][15] The overall migration limit (OML) for all substances that can migrate from a plastic material to food is 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 milligrams per kilogram of food (mg/kg).[14]

  • Regulation (EU) 2025/351: This recent amendment introduces stricter requirements for purity, migration limits, and labeling for both virgin and recycled plastics.[16][17][18]

Predictive Models: A Glimpse into the Future

In addition to experimental testing, mathematical models are increasingly being used to predict the migration of substances from packaging materials.[19][20] These models, often based on Fick's laws of diffusion, can provide valuable estimates of migration levels, reducing the need for extensive and time-consuming laboratory tests. However, their application requires accurate data on the diffusion and partition coefficients of the substance in the specific polymer.[20]

Conclusion: A Call for Further Investigation

The migration of plasticizers from food contact materials is a critical area of study for ensuring food safety. While a wealth of information exists for common plasticizers, the absence of specific migration data for this compound represents a significant knowledge gap. This guide provides a foundational understanding of the principles, methodologies, and regulatory frameworks governing plasticizer migration. It is imperative that future research focuses on generating experimental data for less-studied additives like this compound to conduct thorough risk assessments and ensure the continued safety of our food supply. This will enable a more complete and objective comparison, ultimately benefiting both the industry and the consumer.

References

comparative analysis of the environmental impact of 2-(2-Butoxyethoxy)ethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

A reveals significant data gaps for the substance itself, with its primary characterization being a GHS classification as "Toxic to aquatic life with long lasting effects"[1]. To provide a comprehensive environmental profile, this guide compares it with structurally related and functionally similar alternatives: 2-(2-Butoxyethoxy)ethanol (also known as Diethylene Glycol Monobutyl Ether, DEGBE), 2-(2-Butoxyethoxy)ethyl acetate, and the simpler ethyl benzoate. These alternatives have more extensive environmental data available, allowing for an informed assessment of the likely environmental profile of 2-(2-Butoxyethoxy)ethyl benzoate.

Comparative Environmental Impact Data

The environmental fate and ecotoxicity of this compound and its alternatives are summarized below. Data for the target compound is limited, and therefore, properties are often inferred from its structural analogues.

Table 1: Physicochemical Properties and Identifiers

PropertyThis compound2-(2-Butoxyethoxy)ethanol (DEGBE)2-(2-Butoxyethoxy)ethyl acetateEthyl Benzoate
CAS Number 5451-76-3[1]112-34-5[2]124-17-4[3]93-89-8[4]
Molecular Formula C₁₃H₁₈O₃[1]C₈H₁₈O₃[2]C₁₀H₂₀O₄[5]C₉H₁₀O₂[4]
Molecular Weight 222.28 g/mol [1]162.23 g/mol [2]204.26 g/mol (approx.)150.17 g/mol [4]
Water Solubility Data not available955 g/L @ 20°C[2]Miscible[5]0.72 mg/mL @ 25°C[4]

Table 2: Environmental Fate and Bioaccumulation

ParameterThis compound2-(2-Butoxyethoxy)ethanol (DEGBE)2-(2-Butoxyethoxy)ethyl acetateEthyl Benzoate
Biodegradability Data not availableReadily biodegradable (89-93% in 28d, OECD 301C)[2][6]Readily biodegradable (73% in 20d, OECD 301D)[7]Data not available
Log Kₒw (Octanol-Water Partition Coeff.) Data not available0.56 - 1.0[2][8]1.7[3]2.64[4]
Bioaccumulation Potential Data not availableLow (BCF < 100)[6]Low (Expected, Log Kₒw < 4)[7]Low to Moderate
Soil Mobility (Koc) Data not availableVery high (Koc ≈ 2-3.6)[6][8]Data not availableData not available

Table 3: Ecotoxicity Data

EndpointThis compound2-(2-Butoxyethoxy)ethanol (DEGBE)2-(2-Butoxyethoxy)ethyl acetateEthyl Benzoate
GHS Aquatic Hazard Aquatic Chronic 2: Toxic to aquatic life with long lasting effects[1]Not classifiedNot classifiedData not available
Fish Acute Toxicity (LC₅₀) Data not available>100 mg/L (96h, Lepomis macrochirus)[6]<70 mg/L (96h)[3]Data not available
Daphnia Acute Toxicity (EC₅₀) Data not available>100 mg/L (48h, Daphnia magna)[6]664 mg/L (48h, Daphnia magna)[7]Data not available
Algae Acute Toxicity (ErC₅₀) Data not available>100 mg/L (96h, Scenedesmus sp.)[6]1570 mg/L[3]Data not available

Experimental Protocols

The data presented for the alternative compounds are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

  • Ready Biodegradability (OECD 301): These tests, such as the OECD 301C (Modified MITI Test) and OECD 301D (Closed Bottle Test) , assess the potential for a chemical to be rapidly biodegraded in an aerobic aquatic environment. A substance is considered "readily biodegradable" if it meets a specific percentage of degradation (e.g., >60% of theoretical CO₂ production or O₂ consumption) within a 28-day window. For example, DEGBE showed 89-93% degradation in 28 days under OECD 301C guidelines[6].

  • Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period. For DEGBE, the 96-hour LC₅₀ for the Bluegill sunfish was found to be 1,300 mg/L[6].

  • Acute Daphnia Immobilisation (OECD 202): This study measures the concentration at which 50% of the water flea (Daphnia magna) population is immobilized (EC₅₀) after 48 hours of exposure. The 48-hour EC₅₀ for DEGBE in Daphnia magna was greater than 100 mg/L[6].

  • Algal Growth Inhibition (OECD 201): This test evaluates the effect of a substance on the growth of algae, typically over 72 or 96 hours. The endpoint is the concentration that inhibits growth rate by 50% (ErC₅₀). For DEGBE, the 96-hour ErC₅₀ for Scenedesmus sp. exceeded 100 mg/L[6].

Visualizations

The following diagrams illustrate key relationships and processes relevant to the environmental assessment of these compounds.

G cluster_0 Parent Compound & Derivatives cluster_1 Environmental Properties DEGBE 2-(2-Butoxyethoxy)ethanol (DEGBE) Acetate 2-(2-Butoxyethoxy)ethyl acetate DEGBE->Acetate Esterification (Acetic Acid) Benzoate This compound (Target Compound) DEGBE->Benzoate Esterification (Benzoic Acid) Biodegradability Biodegradability (High for DEGBE & Acetate) DEGBE->Biodegradability Acetate->Biodegradability Toxicity Aquatic Toxicity (Low for DEGBE, Higher for Benzoate) Benzoate->Toxicity Bioaccumulation Bioaccumulation (Low for DEGBE & Acetate)

Caption: Relationship between the parent alcohol (DEGBE) and its ester derivatives.

experimental_workflow start Substance Identification physchem Physicochemical Properties (Solubility, Log Kow) start->physchem env_fate Environmental Fate (Biodegradation - OECD 301) physchem->env_fate ecotox Ecotoxicity Testing (OECD 201, 202, 203) physchem->ecotox risk_char Risk Characterization (PEC/PNEC Ratio) env_fate->risk_char ecotox->risk_char conclusion Hazard Classification (e.g., GHS) risk_char->conclusion

Caption: Standard workflow for environmental impact and risk assessment of a chemical.

References

Safety Operating Guide

Proper Disposal of 2-(2-Butoxyethoxy)ethyl benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-(2-Butoxyethoxy)ethyl benzoate. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Check for leaks and tears before use.[4]
Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6]
Respiratory Protection If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[5] Ensure adequate ventilation.[3][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Classification

The first critical step is to determine if the waste is hazardous.[7] Based on data for similar compounds, this compound may be classified as a hazardous waste due to potential irritation to eyes and skin, and possible harm if swallowed or inhaled.[6][8][9] It is the generator's responsibility to make an accurate hazardous waste determination.[10]

Step 2: Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition to prevent leaks or spills.[3][11]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

Step 3: On-Site Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][12]

  • Keep the storage area secure and accessible only to authorized personnel.

  • Adhere to your facility's specific time limits for the accumulation of hazardous waste.[7]

Step 4: Off-Site Disposal

  • Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][7][13]

  • A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[1][2]

  • Work with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[11][12] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste This compound B Consult Safety Data Sheet (or data for similar compounds) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Stream C->D E Collect in a Labeled, Sealed Container D->E F Store in a Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Complete Hazardous Waste Manifest G->H I Transfer to Licensed Waste Transporter H->I

Caption: Disposal workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.